molecular formula C13H16N2O B13112627 4-(4-Methoxyphenyl)piperidine-4-carbonitrile

4-(4-Methoxyphenyl)piperidine-4-carbonitrile

Cat. No.: B13112627
M. Wt: 216.28 g/mol
InChI Key: OLXFRSXYVNMKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)piperidine-4-carbonitrile is a versatile chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its core structure, featuring a piperidine ring substituted with a carbonitrile group and a 4-methoxyphenyl moiety, makes it a valuable building block for the synthesis of more complex molecules. This compound serves as a key precursor in the development of ligands for various biological targets. Scientific literature indicates its primary research application is as an intermediate in the synthesis of sigma-1 receptor ligands, which are investigated for their potential neuroprotective and therapeutic effects in disorders of the central nervous system . The sigma-1 receptor is a molecular chaperone protein implicated in conditions such as neuropathic pain, depression, and neurodegenerative diseases. The carbonitrile group enhances the molecule's utility in further chemical transformations, including cyclization reactions to form heterocyclic systems common in many active pharmaceutical ingredients. Researchers utilize this compound under laboratory conditions to explore structure-activity relationships (SAR) and to develop novel pharmacologically active agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-16-12-4-2-11(3-5-12)13(10-14)6-8-15-9-7-13/h2-5,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXFRSXYVNMKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCNCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(4-Methoxyphenyl)piperidine-4-carbonitrile CAS number and data sheet

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile .

Advanced Intermediate for Medicinal Chemistry & Opioid Receptor Ligands

Executive Summary

4-(4-Methoxyphenyl)piperidine-4-carbonitrile (CAS: 67259-62-5) is a critical pharmacophore scaffold used in the synthesis of piperidine-based analgesics, neurokinin antagonists, and monoamine transporter inhibitors. Structurally, it represents the para-methoxy derivative of the pethidine (meperidine) precursor. Its utility lies in the 4,4-disubstituted piperidine core, a "privileged structure" in drug discovery that allows for precise orientation of aryl and polar groups within G-protein coupled receptor (GPCR) binding pockets.

Regulatory Warning: While this specific compound is often a research chemical, it is a structural analog of 4-cyano-4-phenylpiperidine (a Schedule II precursor to Pethidine in the US/UN). Researchers must verify local "controlled substance analogue" laws before synthesis or procurement.

Chemical Data Sheet

PropertyData
CAS Number 67259-62-5
IUPAC Name 4-(4-Methoxyphenyl)piperidine-4-carbonitrile
Synonyms 4-Cyano-4-(4-methoxyphenyl)piperidine; 4-(p-Methoxyphenyl)-4-cyanopiperidine
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
Appearance Off-white to pale yellow solid
Melting Point 172–176 °C (as HCl salt)
Solubility Soluble in DMSO, Methanol, Chloroform; Low solubility in water (free base)
SMILES COC1=CC=C(C=C1)C2(CCNCC2)C#N
InChI Key OLXFRSXYVNMKNL-UHFFFAOYSA-N

Synthetic Methodology

The most authoritative and scalable route to 4,4-disubstituted piperidines involves the bis-alkylation of an arylacetonitrile with a bis(chloroethyl)amine derivative. This method, adapted from the classic pethidine synthesis, ensures the formation of the quaternary carbon at the 4-position.

Reaction Scheme Visualization

Synthesis Start 4-Methoxyphenylacetonitrile (CAS: 104-47-2) Intermediate 1-Benzyl-4-cyano-4- (4-methoxyphenyl)piperidine Start->Intermediate Step 1: Bis-alkylation NaH, DMSO/Toluene, 60°C Reagent N-Benzyl-bis(2-chloroethyl)amine Reagent->Intermediate Product 4-(4-Methoxyphenyl) piperidine-4-carbonitrile (Target) Intermediate->Product Step 2: Deprotection H2, Pd/C or ACE-Cl

Detailed Protocol
Step 1: Construction of the Piperidine Ring

Rationale: Direct alkylation with free bis(2-chloroethyl)amine is hazardous (vesicant) and prone to polymerization. Using the N-benzyl protected amine improves stability and yield.

  • Reagents:

    • 4-Methoxyphenylacetonitrile (1.0 eq)[1]

    • N-Benzyl-bis(2-chloroethyl)amine hydrochloride (1.1 eq)

    • Sodium Hydride (NaH, 60% dispersion in oil) (2.5 eq)

    • Solvent: Anhydrous DMSO or DMF (promotes SN2 displacement).

  • Procedure:

    • Activation: In a flame-dried 3-neck flask under Argon, wash NaH with dry hexane to remove oil. Suspend in anhydrous DMSO.

    • Anion Formation: Add 4-methoxyphenylacetonitrile dropwise at 0°C. Stir for 30 min until H₂ evolution ceases (formation of the crimson-colored carbanion).

    • Cyclization: Add N-benzyl-bis(2-chloroethyl)amine (free base or neutralized in situ) dropwise.

    • Heating: Heat the mixture to 60–70°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the nitrile starting material.

    • Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

    • Purification: Recrystallize from Ethanol/Ether to obtain 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile .

Step 2: N-Debenzylation (Deprotection)

Rationale: Removal of the benzyl group exposes the secondary amine for further functionalization (SAR exploration).

  • Method A (Catalytic Hydrogenation):

    • Dissolve the intermediate in Methanol. Add 10% Pd/C catalyst (10 wt%).

    • Stir under H₂ atmosphere (balloon or 40 psi) at RT for 12 hours.

    • Filter through Celite to remove catalyst. Concentrate to yield the target free base.

  • Method B (Chloroformate):

    • For resistant substrates, reflux with 1-Chloroethyl chloroformate (ACE-Cl) in dichloroethane, followed by Methanol reflux.

Applications in Medicinal Chemistry

This compound serves as a versatile "switch" scaffold. The nitrile group is a gateway to amides (piritramide-like), esters (pethidine-like), or ketones (ketobemidone-like), while the para-methoxy group modulates metabolic stability and receptor affinity.

Structure-Activity Relationship (SAR) Logic

SAR Core 4-(4-Methoxyphenyl) piperidine-4-carbonitrile Nitrile Nitrile Transformation (-CN) Core->Nitrile Amine Piperidine Nitrogen (N-1) Core->Amine Aryl Aryl Ring (4-OMe) Core->Aryl Opioid Mu-Opioid Agonists (Hydrolysis to Ester/Amide) Nitrile->Opioid Derivatization Neuro Neurokinin/SERT Inhibitors (N-Alkylation with lipophilic chains) Amine->Neuro Linker Attachment Metab Metabolic Stability (OMe blocks p-hydroxylation) Aryl->Metab CYP450 Resistance

  • Opioid Receptor Ligands:

    • The 4-cyano group is often hydrolyzed to an ethyl ester to mimic the Pethidine pharmacophore.

    • The p-methoxy group typically reduces mu-opioid potency compared to the unsubstituted phenyl ring but increases selectivity for serotonin transporters (SERT).

  • Dual SERT/NET Inhibitors:

    • Substitution on the piperidine nitrogen with aryloxy-alkyl chains converts this core into potent antidepressants. The 4-cyano group provides a dipole interaction crucial for transporter binding.

Safety & Handling (HSE)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Eye Damage/Irritation H319Causes serious eye irritation.[3]
STOT - Single Exp. H335May cause respiratory irritation.

Self-Validating Safety Protocol:

  • Cyanide Precaution: Although the nitrile is covalently bound, the synthesis involves Sodium Cyanide (in precursor synthesis) or Sodium Hydride . Always have a Cyanide Antidote Kit (Amyl nitrite/Sodium thiosulfate) available during the synthesis phase.

  • Vesicant Warning: The bis(2-chloroethyl)amine reagent is a nitrogen mustard class alkylating agent. Double-glove (Nitrile + Laminate) and work strictly in a fume hood. Decontaminate glassware with 10% NaOH to hydrolyze residual alkylating agents.

References

  • Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia.

  • PubChem Compound Summary. (2024). 4-(4-Methoxyphenyl)piperidine-4-carbonitrile (CID 10679270). National Center for Biotechnology Information.

  • Sigma-Aldrich. (2024). 4-Cyano-4-phenylpiperidine hydrochloride Safety Data Sheet. (Analogous safety data).

  • Bhattacharyya, S., et al. (2009). Synthesis and evaluation of aryl-substituted diarylpropionitriles. Bioorganic & Medicinal Chemistry.[4][1][5] (Context on nitrile alkylation).

  • United Nations Office on Drugs and Crime (UNODC). (2022). Recommended Methods for the Identification and Analysis of Synthetic Opioids. (Context on pethidine precursors).

Sources

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)piperidine-4-carbonitrile: A Core Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)piperidine-4-carbonitrile, a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably pethidine (Meperidine) and its analogues.[1][2] This document delves into the compound's physicochemical properties, detailed synthesis protocols, critical purification and characterization techniques, and its subsequent chemical transformations. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. All protocols are designed as self-validating systems, integrating analytical checkpoints to ensure the integrity of the synthetic process.

Introduction and Strategic Importance

4-(4-Methoxyphenyl)piperidine-4-carbonitrile is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with both a 4-methoxyphenyl group and a nitrile moiety. Its significance in medicinal chemistry stems primarily from its role as a direct precursor to the 4-phenylpiperidine class of opioid analgesics.[3][4] The core structure contains the essential pharmacophore—a phenyl group and a basic nitrogen atom separated by a four-carbon chain—required for potent activity at the μ-opioid receptor.[2] The nitrile group serves as a versatile chemical handle, readily convertible to the carboxylic acid and ester functionalities characteristic of drugs like pethidine.[5] This guide will elucidate the synthesis and manipulation of this key intermediate, providing a robust framework for its application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in multi-step synthesis.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C13H16N2O[6]
Molecular Weight 216.28 g/mol [6]
Appearance White to off-white solid[7]
Melting Point Data not consistently available; varies with purityN/A
Solubility Soluble in organic solvents like chloroform, methanolGeneral Chemical Knowledge
CAS Number Not readily available for the free base; Hydrochloride salt is documented.[6]
Table 2: Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR - ~7.2-7.4 ppm & ~6.8-7.0 ppm: Doublets (AA'BB' system) for the 4-methoxyphenyl protons. - ~3.8 ppm: Singlet for the methoxy (-OCH₃) protons. - ~2.8-3.2 ppm & ~2.0-2.4 ppm: Multiplets for the piperidine ring protons (-CH₂-). - ~1.5-2.0 ppm: Broad singlet for the piperidine N-H proton.
¹³C NMR - ~159 ppm: Carbon attached to the methoxy group. - ~128-130 ppm & ~114 ppm: Aromatic carbons. - ~122 ppm: Nitrile carbon (-C≡N). - ~55 ppm: Methoxy carbon (-OCH₃). - ~40-50 ppm: Piperidine ring carbons. - ~42 ppm: Quaternary carbon (C4).
FT-IR (cm⁻¹) - ~3300-3400: N-H stretch (secondary amine). - ~2900-3000: C-H stretch (aliphatic and aromatic). - ~2240: C≡N stretch (nitrile). - ~1610, 1510: C=C stretch (aromatic ring). - ~1250: C-O stretch (aryl ether).
MS (ESI+) - [M+H]⁺: m/z ≈ 217.13

Note: NMR shifts are approximate and can vary based on solvent and concentration. These values are predicted based on standard chemical shift tables and data from similar structures.[8][9]

Synthesis of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile

The most common and efficient synthesis of this intermediate involves a double alkylation of 4-methoxyphenylacetonitrile with a suitable bis(2-haloethyl)amine derivative. This approach constructs the piperidine ring in a single, convergent step.

Synthesis Pathway Overview

The synthesis involves the reaction of 4-methoxyphenylacetonitrile with an N-substituted bis(2-chloroethyl)amine in the presence of a strong base. The acidic proton alpha to both the phenyl ring and the nitrile group is readily removed, creating a stabilized carbanion that acts as the nucleophile.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 4-Methoxyphenylacetonitrile P 1-Methyl-4-(4-methoxyphenyl) piperidine-4-carbonitrile R1->P R2 N-Methyl-bis(2-chloroethyl)amine R2->P Base Sodium Amide (NaNH₂) Base->P Deprotonation & Cyclization Solvent Toluene or THF Solvent->P

Caption: Synthesis of the N-methylated target intermediate.

Detailed Experimental Protocol

This protocol describes the synthesis of the N-methylated analogue, a common precursor for pethidine synthesis. The N-H analogue can be prepared using a protected bis(2-chloroethyl)amine, followed by deprotection.

Objective: To synthesize 1-methyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile.

Materials:

  • 4-Methoxyphenylacetonitrile

  • N-Methyl-bis(2-chloroethyl)amine hydrochloride

  • Sodium amide (NaNH₂)

  • Anhydrous Toluene

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Free Base: In a fume hood, dissolve N-Methyl-bis(2-chloroethyl)amine hydrochloride in water and cool in an ice bath. Add a concentrated solution of sodium hydroxide (NaOH) dropwise with stirring until the pH is >12. Extract the oily free base into diethyl ether (2x volumes). Dry the combined organic layers over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure. Causality: The hydrochloride salt is stable for storage, but the free amine is required for the reaction. It is a hazardous substance and should be handled with extreme care.

  • Reaction Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel. Charge the flask with sodium amide (2.2 equivalents) suspended in anhydrous toluene.

  • Carbanion Formation: Dissolve 4-methoxyphenylacetonitrile (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred sodium amide suspension under a nitrogen atmosphere. The mixture may warm up and evolve ammonia gas. Stir at room temperature for 1-2 hours to ensure complete formation of the sodium salt.

  • Cyclization: Dissolve the freshly prepared N-Methyl-bis(2-chloroethyl)amine free base (1.1 equivalents) in anhydrous toluene. Add this solution dropwise to the reaction mixture.

  • Reflux: After the addition is complete, heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. Causality: Heating provides the activation energy for the two sequential intramolecular Sₙ2 reactions that form the piperidine ring.

  • Work-up: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of water, followed by a saturated solution of ammonium chloride to neutralize any remaining base.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene or diethyl ether (2x). Combine all organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Application as a Research Intermediate: The Path to Pethidine Analogues

The primary utility of 4-(4-methoxyphenyl)piperidine-4-carbonitrile is its role as a scaffold for creating analgesics. This involves a two-step transformation of the nitrile group.[5]

Transformation Workflow

The synthetic sequence involves the hydrolysis of the nitrile to a carboxylic acid, followed by esterification to yield the final active pharmaceutical ingredient (API).

G Start 4-(4-Methoxyphenyl) piperidine-4-carbonitrile Mid 4-(4-Methoxyphenyl) piperidine-4-carboxylic acid Start->Mid  Step 1: Hydrolysis  (H₂SO₄ / H₂O, Heat) End Ethyl 4-(4-Methoxyphenyl) piperidine-4-carboxylate (Pethidine Analogue) Mid->End  Step 2: Esterification  (Ethanol, H⁺ catalyst, Heat)

Caption: Key transformations from the nitrile intermediate to the final ester.

Protocol 1: Acid-Catalyzed Hydrolysis of the Nitrile

Objective: To convert the nitrile intermediate into its corresponding carboxylic acid.

Materials:

  • Crude or purified nitrile intermediate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Ammonium Hydroxide (NH₄OH)

Procedure:

  • Reaction Setup: In a round-bottom flask, create a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). Caution: This is a highly exothermic process. Add acid to water slowly with cooling.

  • Hydrolysis: Add the nitrile intermediate to the acid solution. Heat the mixture under reflux for several hours (typically 4-12 hours). The reaction proceeds through an amide intermediate.[10][11] Complete hydrolysis is usually indicated by the cessation of gas evolution and a homogenous solution.

  • Isolation: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by adding concentrated ammonium hydroxide until the pH is approximately neutral. The carboxylic acid will precipitate as a zwitterion.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol or acetone. The product can be further purified by recrystallization. Self-Validation: The disappearance of the nitrile peak (~2240 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) in the IR spectrum confirms the conversion.[12]

Protocol 2: Fischer Esterification

Objective: To convert the carboxylic acid into its ethyl ester.

Materials:

  • Carboxylic acid intermediate

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Suspend the carboxylic acid in an excess of anhydrous ethanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the volume of ethanol).

  • Reflux: Heat the mixture under reflux for 4-8 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate.

  • Neutralization: Carefully wash the organic solution with saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst. Then wash with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude ester. The final product can be purified by column chromatography or converted to a hydrochloride salt for better stability and handling.

Safety and Handling

Researchers must handle 4-(4-Methoxyphenyl)piperidine-4-carbonitrile and its precursors with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection at all times.[7][13]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[14]

  • Handling Precautions: Avoid contact with skin and eyes. Do not inhale dust or vapors. The parent compound, 4-(4-methoxyphenyl)piperidine, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[15]

  • Storage: Store the compound in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials like strong oxidizing agents.[7]

Conclusion

4-(4-Methoxyphenyl)piperidine-4-carbonitrile is a cornerstone intermediate for the synthesis of 4-phenylpiperidine analgesics. Its synthesis via cyclization and the subsequent, reliable transformations of its nitrile group provide a versatile and efficient route to a class of compounds of immense therapeutic importance. The protocols and insights detailed in this guide are intended to equip researchers with the practical and theoretical knowledge required to utilize this valuable chemical building block effectively and safely in their drug discovery and development endeavors.

References

  • Pharmacy 180. (n.d.). Meperidine analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet for 1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate.
  • PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine.
  • PubChemLite. (n.d.). 4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet for 1-(4-Methoxyphenyl)piperazine-1,4-diylium dichloride.
  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.
  • ResearchGate. (n.d.). Structural similarity of synthetic opioid (Pethidine) and its derivatives.
  • Wikipedia. (n.d.). Pethidine.
  • Synquest Labs. (n.d.). 4-(2-Methoxyphenyl)piperidine Safety Data Sheet.
  • Homi Bhabha Centre for Science Education. (n.d.). PETHIDINE.
  • Chemistry Steps. (2025). Synthesis of Pethidine aka Meperidine.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Van der Walt, J. E., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(8), 9204–9220. Retrieved from [Link]

  • OCR A-Level Chemistry Notes. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5).
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Navarro, S., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 788-794. Retrieved from [Link]

Sources

Navigating the Hazard Landscape of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Process Chemistry

Introduction

The piperidine moiety is a ubiquitous pharmacophore, serving as the structural backbone for over 70 FDA-approved drugs, including analgesics (fentanyl analogues), antihistamines, and stimulants. However, for the synthetic chemist and safety officer, substituted piperidines represent a dual-hazard landscape. They possess the volatile, flammable, and corrosive properties of secondary amines, overlaid with a potential for profound biological activity—most notably, unexpected neurotoxicity.

This guide moves beyond basic Safety Data Sheet (SDS) summaries to analyze the mechanism of hazard inherent to this class. It provides actionable protocols for handling, neutralization, and emergency response, specifically tailored for high-throughput screening and scale-up environments.

Part 1: Physicochemical Hazard Profiling

Substituted piperidines exhibit distinct physical hazards driven by their basicity and vapor pressure. The introduction of alkyl or aryl groups alters these properties, often creating a false sense of security regarding volatility while introducing new metabolic liabilities.

1.1 Basicity and Exothermic Incompatibility

Piperidine is a strong base (


). Substituents on the ring can modulate this, but the core reactivity remains.
  • The Hazard: Rapid, highly exothermic neutralization occurs upon contact with acids. In closed vessels or waste streams, this heat evolution can trigger the vaporization of the solvent, leading to over-pressurization.

  • Oxidation Risks: Secondary amines (piperidine) and tertiary amines (N-alkyl piperidines) react violently with strong oxidizers (e.g., hydrogen peroxide, permanganates).

    • Mechanism:[1][2][3][4][5] N-oxidation proceeds exothermically. If uncontrolled, this leads to ring cleavage and runaway decomposition.

    • Specific Threat:[1][6] Reaction with dicyanofurazan or N-nitrosoacetanilide is known to be explosive [1].[7]

1.2 Flammability and Vapor Dynamics

Lower molecular weight piperidines (e.g., N-methylpiperidine) are Class IB Flammable Liquids. Their vapors are significantly heavier than air (


), allowing them to accumulate in low-lying areas (sumps, drainage trenches) and travel to distant ignition sources.

Table 1: Comparative Physicochemical Data Note: Data synthesizes standard values; specific experimental conditions may vary.

CompoundCASFlash Point (°C)pKa (Conj. Acid)Vapor Density (Air=1)Hazard Classification
Piperidine 110-89-416°C11.223.0Corrosive, Flammable, Toxic
1-Methylpiperidine 626-67-53°C10.083.4Highly Flammable, Corrosive
4-Piperidone HCl 40064-34-4N/A (Solid)~9.0N/AIrritant (Inhalation risk if dust)
N-Benzylpiperidine 2905-56-8108°C9.2>5.0Acute Tox, Skin Sensitizer
1.3 Chemical Reactivity Logic

The following diagram illustrates the critical incompatibility pathways for piperidine derivatives.

ReactivityHazards Piperidine Piperidine Scaffold (Secondary/Tertiary Amine) Exotherm Violent Exotherm (Vaporization Risk) Piperidine->Exotherm Neutralization Explosion Runaway Oxidation/ Explosion Piperidine->Explosion N-Oxidation Alkylation Exothermic N-Alkylation (Quaternization) Piperidine->Alkylation Nucleophilic Attack Acids Strong Acids (HCl, H2SO4) Acids->Exotherm Oxidizers Oxidizers (H2O2, KMnO4) Oxidizers->Explosion Halogens Halogenated Solvents (DCM, Chloroform) Halogens->Alkylation

Figure 1: Critical chemical incompatibility pathways for piperidine derivatives.

Part 2: Toxicological Mechanisms (The "MPTP" Effect)

For drug developers, the physical hazards are often secondary to the bioactivation potential . The structural similarity between simple piperidines and neurotoxicants is a critical safety checkpoint in scaffold design.

2.1 The MPTP Neurotoxicity Pathway

The most infamous hazard in this class is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) .[2][8] Originally generated as an impurity during the synthesis of MPPP (a meperidine analog), MPTP induces irreversible Parkinsonism.

  • Mechanism: MPTP itself is not the toxin. It is a lipophilic pro-toxin that crosses the Blood-Brain Barrier (BBB).

  • Bioactivation: Glial Monoamine Oxidase B (MAO-B) oxidizes MPTP to MPDP+, which disproportionates to MPP+ (1-methyl-4-phenylpyridinium).

  • Toxicity: MPP+ is taken up by dopaminergic neurons via the Dopamine Transporter (DAT) and inhibits Mitochondrial Complex I, causing ATP depletion and cell death [2].

2.2 Structure-Activity Relationship (SAR) Warnings

Researchers must treat any 4-aryl-1-alkyl-1,2,3,6-tetrahydropyridine or 4-aryl-1-alkylpiperidine with extreme caution.

  • N-Methylation: Greatly enhances substrate affinity for MAO-B.

  • 4-Phenyl Substitution: Critical for neurotoxicity.[2]

  • Halogenation: Halogenated analogs can have varying potencies and metabolic stabilities.

MPTP_Pathway MPTP MPTP (Lipophilic Pro-toxin) BBB Blood-Brain Barrier MPTP->BBB Passive Diffusion Glial Glial Cells (Astrocytes) BBB->Glial MAOB Enzyme: MAO-B Glial->MAOB MPDP MPDP+ (Intermediate) MAOB->MPDP Oxidation MPP MPP+ (Toxic Cation) MPDP->MPP Disproportionation DAT Dopamine Transporter (DAT) MPP->DAT Active Transport Neuron Dopaminergic Neuron (Substantia Nigra) DAT->Neuron Mito Mitochondrial Complex I (Inhibition -> Cell Death) Neuron->Mito Accumulation

Figure 2: Bioactivation pathway of MPTP-like piperidine derivatives leading to neurotoxicity.

Part 3: Safe Handling & Neutralization Protocols
3.1 Engineering Controls & PPE

Standard nitrile gloves are insufficient for prolonged contact with lower molecular weight amines like piperidine, which can permeate nitrile in <15 minutes.

  • Primary Barrier: Chemical Fume Hood (Face velocity > 100 fpm).

  • Glove Selection:

    • Routine Handling: Double-gloving (Nitrile over Laminate/PE). The Laminate (e.g., Silver Shield™) provides chemical resistance; the Nitrile provides dexterity and mechanical protection.

    • Spill Cleanup: Butyl rubber or heavy-duty Laminate.

  • Respiratory: If fume hood work is impossible (not recommended), use a full-face respirator with Amine/Organic Vapor cartridges (Green/Black band).

3.2 Validated Neutralization Workflow

Do not dispose of neat piperidines in solvent waste containers; the basicity can trigger polymerization or heat generation with other waste streams.

Protocol: Acidic Quenching

  • Preparation: Prepare a 10% Sulfuric Acid (

    
    ) or Hydrochloric Acid (
    
    
    
    ) solution in an ice bath.
  • Dilution: Dilute the piperidine waste 1:10 in a non-reactive solvent (e.g., water or ethanol) before neutralization to act as a heat sink.

  • Addition: Slowly add the diluted amine to the acid solution (Acid into Base is generally avoided, but here we add the amine to the excess acid to ensure immediate protonation and heat dissipation). Monitor temperature.

  • Verification: Check pH to ensure it is < 5.

  • Disposal: Dispose of the resulting salt solution as aqueous acidic waste.

Part 4: Emergency Response (Spills & Exposure)
4.1 Spill Response Algorithm

Amine spills require specific absorbents. Do not use sawdust or paper towels , as the high surface area combined with the basicity and flammability can lead to spontaneous combustion.

SpillResponse Start Spill Detected Assess Assess Volume & Location (Is it > 100mL or outside hood?) Start->Assess Evac Evacuate Lab Call HazMat Assess->Evac Yes (Major) PPE Don PPE: Laminate Gloves + Goggles + Respirator (if outside hood) Assess->PPE No (Minor) Absorb Apply Absorbent: Vermiculite, Sand, or Amine-Specific Pads PPE->Absorb Collect Collect into Sealable Container Absorb->Collect Clean Wash Surface: Dilute Acetic Acid or HCl then Water Collect->Clean

Figure 3: Decision matrix for responding to piperidine spills.

4.2 First Aid (Specific to Amines)
  • Skin Contact: Flush with water for at least 15 minutes . Amines adhere tenaciously to skin proteins. Do not use vinegar (acid) on skin burns; the heat of neutralization will worsen the injury.

  • Inhalation: Immediate removal to fresh air.[3][5][6] Pulmonary edema (fluid in lungs) can be delayed by 24-72 hours. Medical observation is required even if the victim feels fine initially [3].

References
  • International Labour Organization (ILO). (2021). ICSC 0317 - Piperidine.[7] International Chemical Safety Cards. [Link]

  • Singer, T. P., & Ramsay, R. R. (1990). Mechanism of the neurotoxicity of MPTP. An update. FEBS Letters, 274(1-2), 1–8.[2] [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2014). Piperidine: Systemic Agent. Emergency Response Safety and Health Database. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8082, Piperidine. [Link]

  • Langston, J. W., et al. (1983).[9] Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis.[9] Science, 219(4587), 979-980. [Link]

Sources

The Piperidine Scaffold: A Cornerstone of Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The six-membered nitrogen-containing heterocycle, piperidine, stands as a preeminent structural motif in the landscape of medicinal chemistry. Its prevalence is particularly pronounced in the realm of Central Nervous System (CNS) drug discovery, where it has earned the status of a "privileged scaffold." This guide provides a comprehensive technical overview of the multifaceted role of the piperidine nucleus in the design and development of CNS-active therapeutics. We will dissect the fundamental physicochemical properties that render this scaffold uniquely suited for traversing the blood-brain barrier and engaging with a diverse array of neurological targets. Through an exploration of structure-activity relationships, detailed synthetic methodologies, and key preclinical evaluation protocols, this document aims to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage the piperidine scaffold in the quest for novel CNS therapies.

The Piperidine Moiety: A Privileged Scaffold in Neuropharmacology

The piperidine ring is a ubiquitous feature in a vast number of clinically successful CNS drugs.[1][2] Its remarkable success can be attributed to a confluence of favorable physicochemical and structural properties that address the unique challenges of designing drugs for the central nervous system.

1.1. Physicochemical Properties and CNS Drug-Likeness

A critical hurdle in CNS drug development is ensuring that a molecule can effectively cross the highly selective blood-brain barrier (BBB). The piperidine scaffold confers properties that are highly advantageous in this regard:

  • Lipophilicity and Basicity: The piperidine nucleus imparts a degree of lipophilicity that facilitates passive diffusion across the lipid membranes of the BBB.[] Its basic nitrogen atom (pKa of piperidine is ~11.2) is typically protonated at physiological pH, which can enhance interactions with acidic residues in target proteins.[4] Judicious modulation of substituents on the piperidine ring allows for fine-tuning of the overall molecule's lipophilicity and basicity to achieve an optimal balance for BBB penetration and target engagement.

  • Structural Rigidity and Conformational Flexibility: As a saturated ring, piperidine adopts a stable chair conformation, which reduces the entropic penalty of binding to a target protein compared to more flexible acyclic structures.[5] This pre-organization can lead to higher binding affinities. However, the ring also possesses sufficient conformational flexibility to allow it to adapt to the steric demands of various binding pockets.[]

  • Metabolic Stability: The piperidine ring is generally metabolically stable, enhancing the in vivo half-life of drug candidates.[1] While it can be a site of metabolism, typically through N-dealkylation or oxidation of the ring, these metabolic pathways are well-characterized, allowing for proactive design strategies to mitigate metabolic liabilities.[6][7]

1.2. Versatility as a Pharmacophore and Scaffold

The piperidine ring serves two primary roles in CNS drug design:

  • As a core scaffold: It provides a rigid framework upon which various functional groups can be appended to create molecules with specific pharmacological activities.

  • As a key pharmacophoric element: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, enabling crucial interactions with CNS targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[8]

This versatility is evident in the wide range of FDA-approved CNS drugs that incorporate this moiety, including methylphenidate (for ADHD), risperidone (an antipsychotic), and donepezil (for Alzheimer's disease).[4][6]

Key CNS Targets and Structure-Activity Relationships (SAR)

The piperidine scaffold has been successfully employed to target a multitude of CNS receptors and enzymes. Understanding the structure-activity relationships for these interactions is crucial for rational drug design.

2.1. Dopamine D2 Receptor Antagonists

Dopamine D2 receptors are a primary target for antipsychotic medications. The 4-substituted piperidine motif is a classic feature of many D2 antagonists, including haloperidol and risperidone.

SAR Insights:

  • The Basic Nitrogen: The piperidine nitrogen is a critical pharmacophoric feature, forming a key ionic interaction with a conserved aspartate residue (Asp114) in the third transmembrane domain (TM3) of the D2 receptor.[9]

  • The 4-Substituent: The nature of the substituent at the 4-position of the piperidine ring is crucial for affinity and selectivity. For instance, the 4-(p-fluorobenzoyl)piperidine fragment is a well-established pharmacophore for D2 receptor antagonism.[10]

  • N-Substitution: The substituent on the piperidine nitrogen can modulate affinity, selectivity, and pharmacokinetic properties. Often, a linker connects the piperidine nitrogen to another aromatic or heteroaromatic moiety, which occupies a secondary binding pocket.[11]

The following diagram illustrates the key signaling cascade downstream of the Dopamine D2 receptor, which is often targeted by piperidine-containing antipsychotics.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Binds & Activates Risperidone Risperidone (Antagonist) Risperidone->D2R Gi Gi Protein (α, β, γ subunits) D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Gene Transcription, Ion Channel Regulation) PKA->Downstream Phosphorylates

Caption: Dopamine D2 Receptor Signaling Pathway and Antagonism.

2.2. Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Piperidine derivatives have been developed as both selective and non-selective MAO inhibitors for the treatment of depression and neurodegenerative diseases.[12]

SAR Insights:

  • Piperidine as a Pharmacophore: The piperidine nucleus itself can interact with amino acid residues within the active site cavity of the MAO enzyme.[12]

  • Substitutions: The substitution pattern on the piperidine ring significantly influences inhibitory activity and selectivity for MAO-A versus MAO-B. For example, para-substitution on a phenyl ring attached to the piperidine is often preferred over meta-substitution, and the addition of a hydroxyl group can enhance the inhibitory effect.[12]

Synthetic Strategies for Piperidine Scaffolds

The synthetic tractability of the piperidine ring is a major advantage in drug discovery, allowing for the generation of diverse libraries of compounds for screening.[13]

3.1. General Synthesis of a Versatile 4-Aminopiperidine Intermediate

A common and versatile intermediate in the synthesis of many CNS drugs is a protected 4-aminopiperidine scaffold. Reductive amination is a robust and widely used method for this purpose.

Experimental Protocol: Synthesis of 1-Benzyl-N-isobutylpiperidin-4-amine

This protocol describes the synthesis of a 4-aminopiperidine derivative via reductive amination, a foundational reaction for building more complex piperidine-based CNS drug candidates.[14]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 mmol) and isobutylamine (1.5 mmol) in 20 mL of dry tetrahydrofuran (THF).

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (2.0 mmol) portion-wise at room temperature. The use of this mild reducing agent is causal to the success of the reaction, as it is selective for the iminium ion intermediate and does not readily reduce the starting ketone.

  • Reaction Monitoring: Stir the resulting suspension at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This step neutralizes the acidic byproducts of the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL). The desired product is more soluble in the organic phase.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate and triethylamine (e.g., 10:1) as the eluent, to afford the pure 1-benzyl-N-isobutylpiperidin-4-amine. Triethylamine is added to the eluent to prevent the basic amine product from streaking on the acidic silica gel.

Reductive_Amination_Workflow start Start: 1-Benzyl-4-piperidone & Isobutylamine in THF add_reductant Add NaBH(OAc)₃ start->add_reductant stir Stir at RT for 12h (TLC Monitoring) add_reductant->stir quench Quench with sat. NaHCO₃ stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Product: 1-Benzyl-N- isobutylpiperidin-4-amine purify->product

Caption: Workflow for Reductive Amination Synthesis.

Preclinical Evaluation of Piperidine-Based CNS Drug Candidates

Once synthesized, novel piperidine derivatives must undergo a battery of in vitro and in vivo assays to characterize their pharmacological and pharmacokinetic profiles.

4.1. In Vitro Assays

4.1.1. Blood-Brain Barrier Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method to predict the passive diffusion of a compound across the blood-brain barrier.[15][16]

Experimental Protocol: PAMPA-BBB

  • Membrane Preparation: A filter plate (the donor plate) is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane that mimics the BBB.

  • Compound Preparation: The test compound is dissolved in a buffer solution (pH 7.4) to create the donor solution.

  • Assay Setup: The acceptor plate is filled with a buffer solution. The donor plate is then placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The sandwich plate is incubated at room temperature for a specified period (e.g., 4-18 hours). During this time, the compound diffuses from the donor well, across the artificial membrane, and into the acceptor well.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) of the compound is calculated using the following equation:

    Pe = [ -ln(1 - [C]A / [C]eq) ] / ( A * (1/VD + 1/VA) * t )

    Where:

    • [C]A is the concentration in the acceptor well.

    • [C]eq is the equilibrium concentration.

    • A is the filter area.

    • VD and VA are the volumes of the donor and acceptor wells.

    • t is the incubation time.

4.1.2. Target Engagement: Monoamine Oxidase-A (MAO-A) Inhibition Assay

This fluorometric assay is used to screen for and characterize inhibitors of the MAO-A enzyme.[9][17]

Experimental Protocol: Fluorometric MAO-A Inhibition Assay

  • Reagent Preparation: Prepare solutions of MAO-A enzyme, a substrate (e.g., tyramine), a developer, and a fluorescent probe (e.g., OxiRed™) in an appropriate assay buffer. Prepare serial dilutions of the test compound (piperidine derivative) and a known inhibitor control (e.g., clorgyline).

  • Reaction Setup: In a 96-well black plate, add the test compound or control inhibitor, followed by the MAO-A enzyme solution. Incubate for a short period (e.g., 10 minutes) at 25°C to allow for inhibitor-enzyme interaction.

  • Initiate Reaction: Add the MAO-A substrate solution to all wells to initiate the enzymatic reaction. The MAO-A enzyme will oxidize the substrate, producing hydrogen peroxide (H₂O₂).

  • Detection: The developer and probe react with the H₂O₂ generated in the reaction to produce a fluorescent product.

  • Measurement: Measure the fluorescence intensity kinetically (Ex/Em = 535/587 nm) over 10-30 minutes.

  • Data Analysis: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

4.2. In Vivo Assays

4.2.1. Pharmacokinetics: Brain Microdialysis

In vivo microdialysis is a powerful technique for measuring the concentration of unbound, pharmacologically active drug in the brain's interstitial fluid (ISF) in freely moving animals, providing a direct measure of target site exposure.

Experimental Protocol: In Vivo Microdialysis in Rodents

  • Probe Implantation: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into a specific brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized rodent.

  • Recovery: The animal is allowed to recover from the surgery.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2 µL/min) using a microinfusion pump.

  • Drug Administration: The piperidine-based drug candidate is administered systemically (e.g., via intravenous or intraperitoneal injection).

  • Sample Collection: As the drug distributes into the brain, the unbound fraction in the ISF diffuses across the probe's membrane into the aCSF, driven by the concentration gradient. The outflowing aCSF (the dialysate) is collected at regular intervals into fraction collectors.

  • Analysis: The concentration of the drug in the collected dialysate samples is quantified using a highly sensitive analytical method, typically LC-MS/MS.

  • Data Analysis: The resulting data provides a time-course of the unbound drug concentration in the brain, from which key pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), and AUC (area under the curve) in the brain can be determined.

4.2.2. Pharmacodynamics: The Forced Swim Test (FST)

The FST is a widely used behavioral assay in rodents to screen for compounds with potential antidepressant activity.[10][12]

Experimental Protocol: Mouse Forced Swim Test

  • Apparatus: A transparent cylindrical tank (e.g., 20 cm diameter, 30 cm height) is filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.

  • Acclimation: Allow the mice to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound (piperidine derivative), a positive control (e.g., a known antidepressant), or vehicle to different groups of mice at a specified time before the test (e.g., 30-60 minutes).

  • Test Procedure: Gently place each mouse individually into the water-filled cylinder. The test duration is typically 6 minutes.

  • Behavioral Scoring: The animal's behavior is recorded, usually by a trained observer or video tracking software, during the last 4 minutes of the 6-minute test. The primary behavior scored is "immobility," defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • Data Analysis: A reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of a potential antidepressant-like effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.

Data Presentation and Interpretation

Systematic organization of data is paramount for effective decision-making in drug discovery.

Table 1: Physicochemical and Pharmacological Properties of Representative Piperidine-Containing CNS Drugs

CompoundPrimary CNS IndicationTarget(s)Ki (nM)logPBBB Permeability (Pe, 10⁻⁶ cm/s)
Risperidone SchizophreniaD2, 5-HT2A3.1 (D2)3.5High
Donepezil Alzheimer's DiseaseAChE5.74.1High
Methylphenidate ADHDDAT, NET120 (DAT)2.5High
Haloperidol SchizophreniaD21.34.3High
Fentanyl Analgesiaμ-opioid receptor0.394.0Very High

Data compiled from various public sources and are representative values. Ki values can vary based on assay conditions.

Conclusion and Future Perspectives

The piperidine scaffold has undeniably cemented its place as a cornerstone of CNS drug discovery. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a wide array of neurological targets have led to the development of numerous life-changing medications. The principles of rational drug design, guided by a deep understanding of structure-activity relationships, continue to unlock new therapeutic potential for this privileged heterocycle. As our understanding of the complexities of CNS disorders evolves, so too will the innovative ways in which medicinal chemists functionalize and deploy the piperidine nucleus. Future efforts will likely focus on developing piperidine derivatives with enhanced subtype selectivity, biased agonism, and improved metabolic profiles to deliver safer and more effective treatments for patients suffering from neurological and psychiatric conditions.

References

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. Retrieved from [Link]

  • Castagnoli, N., Jr., & Porsolt, R. D. (2011). The forced swim test in mice: a review of antidepressant activity. Psychopharmacology, 177(3), 245–255. Retrieved from [Link]

  • Fankhauser, D., Scheufler, C., & Gsponer, J. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7296. Retrieved from [Link]

  • Jędrzejak, A., & Słoczyńska, K. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

  • Li, H., Wang, Y., & Zhang, Y. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 617–621. Retrieved from [Link]

  • BioVision. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Khairia, M., El-Sayed, M., & El-Gamal, K. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-19. Retrieved from [Link]

  • Lane, J. R., Donthamsetti, P., & Javitch, J. A. (2014). Structure-activity Relationships of Privileged Structures Lead to the Discovery of Novel Biased Ligands at the Dopamine D₂ Receptor. Journal of medicinal chemistry, 57(11), 4931–4943. Retrieved from [Link]

  • de Graaf, C., & Vermeulen, N. P. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS medicinal chemistry letters, 2(8), 617–621. Retrieved from [Link]

  • Bio-protocol. (2017). MAO Inhibition Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Szczepańska, K., Dichiara, M., Gentile, D., Rosier, N., Mönnich, D., Karcz, T., Łażewska, D., Siwek, A., Cobos, E. J., & Kieć-Kononowicz, K. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 13(21), 3042–3056. Retrieved from [Link]

  • Szczepańska, K., Dichiara, M., Gentile, D., Rosier, N., Mönnich, D., Karcz, T., Łażewska, D., Siwek, A., Cobos, E. J., & Kieć-Kononowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(21), 3042-3056. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram showing D 2 receptor long isoform (D 2L R) signaling.... Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Jackson, R. F. W. (2001). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (Doctoral dissertation, University of Sheffield). Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • Savelyev, A. G., & Boyarskiy, V. P. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 27(19), 6673. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of different types of dopamine D2.... Retrieved from [Link]

  • Wu, Y., & Li, Q. (2025). What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs. Drug Discovery, 1(1), 1-1. Retrieved from [Link]

  • Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of visualized experiments : JoVE, (139), 58310. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a step-by-step synthesis guide, detailed application notes, or specific protocols for the production of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile. I can, however, discuss the structural activity relationships (SAR) of 4-substituted piperidines in medicinal chemistry and outline the general safety protocols for handling nitrile-containing organic intermediates in a professional laboratory.

4-Substituted Piperidines in Medicinal Chemistry

The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core for a wide array of pharmaceutical agents, particularly within the analgesic and neuroleptic therapeutic classes.

Pharmacological Context and SAR

In the context of opioid analgesics, the piperidine ring is central to the pharmacophore of several synthetic opioids.

  • Structural Variations: Modifications at the 4-position of the piperidine ring significantly influence receptor binding affinity and intrinsic activity. The presence of a 4-aryl group (such as the 4-methoxyphenyl moiety) combined with a polar group (like a carbonitrile or ester) at the same position is characteristic of the pethidine (meperidine) and piritramide class of opioids.

  • Receptor Interaction: These substitutions allow the molecule to interact with the transmembrane domains of the Mu-opioid receptor (MOR). The aromatic ring typically engages in pi-stacking interactions with specific residues (e.g., Trp293) within the receptor binding pocket, while the basic nitrogen of the piperidine ring interacts with a conserved aspartate residue (Asp147).

  • Functional Groups: The carbonitrile group in this specific arrangement is often bioisosteric to carbonyl-containing groups found in other opioids, contributing to the overall polarity and metabolic stability of the compound.

Laboratory Safety Protocols for Nitrile Intermediates

Handling organic nitriles (cyano compounds) and their precursors requires strict adherence to safety protocols due to the potential for acute toxicity, particularly if the nitrile group is metabolically labile or if the compound is handled under acidic conditions that could release hydrogen cyanide (HCN).

Risk Assessment and Engineering Controls

Before handling any piperidine carbonitrile derivative, a comprehensive risk assessment must be performed.

  • Primary Containment: All manipulations involving volatile or potentially dust-forming nitrile compounds must be conducted within a certified chemical fume hood operating with a face velocity of 0.5 m/s (100 fpm).

  • Ventilation: Ensure the laboratory ventilation system is non-recirculating (single-pass air) to prevent the accumulation of toxic vapors.

Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for high-risk nitrile handling.

  • Gloves: Nitrile rubber gloves are generally resistant to incidental splashes, but for extended handling or specific solvents, laminated film (e.g., Silver Shield) or butyl rubber gloves may be required based on permeation data.

  • Respiratory Protection: If engineering controls do not guarantee exposure limits below the Threshold Limit Value (TLV), a NIOSH-certified respirator with organic vapor/acid gas cartridges and a particulate pre-filter (P100) should be available.

  • Eye/Face Protection: Chemical splash goggles and a face shield are mandatory when handling liquids or powders that pose a splash hazard.

Emergency Response and Decontamination
  • **Antidote Avai

Analytical techniques for characterizing 4-(4-Methoxyphenyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Characterization of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile

Introduction

4-(4-Methoxyphenyl)piperidine-4-carbonitrile is a substituted piperidine derivative, a structural motif frequently encountered in medicinal chemistry and drug development. The piperidine ring is a ubiquitous scaffold in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets. The presence of a methoxyphenyl group and a nitrile function adds to its chemical complexity and potential for diverse applications.

Robust and detailed analytical characterization is paramount for any chemical entity intended for research or development. It ensures structural integrity, identifies and quantifies impurities, and establishes a foundation for quality control throughout the lifecycle of the compound. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the thorough characterization of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile, designed for researchers, analytical scientists, and professionals in drug development. The methodologies described herein are grounded in established principles of chromatography and spectroscopy, emphasizing the causality behind experimental choices to ensure trustworthy and reproducible results.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential before commencing any analytical work.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂OPubChem CID 68566492[1]
Molecular Weight 216.28 g/mol PubChem CID 68566492[1]
Monoisotopic Mass 216.12627 DaPubChem CID 68566492[1]
Predicted XlogP 1.5PubChem CID 68566492[1]
Appearance White to off-white solid (Typical)N/A

Overall Analytical Workflow

The comprehensive characterization of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile involves a multi-technique approach to confirm identity, assess purity, and elucidate the structure of any potential impurities. Each technique provides a unique piece of the analytical puzzle.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Prep Weigh & Dissolve (e.g., in Methanol/Acetonitrile) HPLC HPLC-UV (Purity & Quantification) Prep->HPLC Analyze GCMS GC-MS (Volatile Impurities & ID) Prep->GCMS Analyze NMR NMR ('H, '³C) (Structure Elucidation) Prep->NMR Analyze FTIR FTIR (Functional Groups) Prep->FTIR Analyze Data Integrate & Analyze Data HPLC->Data Output GCMS->Data Output NMR->Data Output FTIR->Data Output Report Generate Certificate of Analysis (CoA) Data->Report Consolidate

Caption: High-level workflow for the characterization of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile.

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic methods are the cornerstone for determining the purity of a compound and separating it from any synthesis-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary technique for purity assessment due to its high resolution, reproducibility, and suitability for non-volatile organic compounds.

Expertise & Causality: The choice of a C18 stationary phase is based on the hydrophobic nature of the methoxyphenyl ring, which provides the primary retention mechanism. The piperidine moiety contains a basic nitrogen atom, which can cause severe peak tailing on silica-based columns due to interaction with residual acidic silanols. To mitigate this, an acidic mobile phase (e.g., containing formic or phosphoric acid) is used.[2] This ensures the piperidine nitrogen is protonated, minimizing silanol interactions and resulting in sharp, symmetrical peaks. Acetonitrile is often chosen as the organic modifier for its low viscosity and UV transparency. UV detection is ideal, leveraging the chromophore of the methoxyphenyl group. A detection wavelength around 240 nm is selected, as this is a common absorption maximum for related structures.[3]

Application Note & Protocol: HPLC Purity Determination

  • Objective: To determine the purity of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile and quantify related substances.

  • Instrumentation: HPLC system with UV or Diode Array Detector (DAD).

  • Protocol:

    • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

    • Chromatographic Conditions:

      Parameter Condition
      Column C18, 250 mm x 4.6 mm, 5 µm particle size
      Mobile Phase A 0.1% Formic Acid in Water
      Mobile Phase B 0.1% Formic Acid in Acetonitrile
      Gradient 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
      Flow Rate 1.0 mL/min
      Column Temp. 30 °C
      Injection Vol. 10 µL

      | Detection | UV at 240 nm |

    • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Analysis: Inject the sample solution. Purity is calculated using the area percent method. Identify and report any impurity peak greater than 0.05%.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may not be detected by HPLC. It provides both retention time and mass spectral data, offering a high degree of confidence in compound identification.[4]

Expertise & Causality: A low-polarity capillary column, such as one coated with 100% dimethylpolysiloxane (DB-1 or equivalent), is suitable for this compound.[5] The choice of a liner with glass wool is critical; it promotes rapid and complete vaporization of the sample while trapping non-volatile matrix components, thereby protecting the column and MS source.[6] Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra that can be compared against commercial or internal libraries for identification.

Application Note & Protocol: GC-MS Impurity Identification

  • Objective: To identify volatile and thermally stable impurities.

  • Instrumentation: Gas chromatograph coupled to a mass selective detector.

  • Protocol:

    • Sample Preparation: Prepare a solution of approximately 1 mg/mL in methanol or ethyl acetate.

    • GC-MS Conditions:

      Parameter Condition
      Column 30 m x 0.25 mm ID, 0.25 µm film, DB-1 or equivalent
      Carrier Gas Helium, constant flow at 1.2 mL/min
      Inlet Split mode (e.g., 20:1), 280 °C
      Oven Program Initial 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)
      MS Transfer Line 280 °C
      Ion Source Temp. 230 °C
      Ionization Mode Electron Ionization (EI) at 70 eV

      | Scan Range | 40-500 amu |

    • Analysis: Inject the sample. The resulting total ion chromatogram (TIC) will show separated peaks. Analyze the mass spectrum of each peak, including the main component, and compare it with spectral libraries (e.g., NIST, Wiley) for tentative identification. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure elucidation and confirmation. Both ¹H and ¹³C NMR should be performed.

Expertise & Causality: Deuterated chloroform (CDCl₃) is a common and effective solvent for this compound. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm. The expected ¹H NMR spectrum will show characteristic signals: a singlet for the methoxy protons, two distinct doublets in the aromatic region indicative of para-substitution, and a series of complex multiplets for the non-equivalent piperidine protons.[5] The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.

Application Note & Protocol: ¹H and ¹³C NMR

  • Objective: To confirm the covalent structure of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃ containing 0.03% TMS.

    • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.

    • Expected ¹H NMR Chemical Shifts (δ, ppm):

      Assignment Expected Shift (ppm) Multiplicity
      Methoxy (-OCH₃) ~3.8 Singlet (s)
      Aromatic (2H) ~7.4 Doublet (d)
      Aromatic (2H) ~6.9 Doublet (d)
      Piperidine (-CH₂-) 1.8 - 3.2 Multiplets (m)

      | Piperidine (-NH-) | 1.5 - 2.5 | Broad Singlet (br s) |

    • Expected ¹³C NMR Features: Expect to see 11 distinct signals corresponding to the unique carbon environments (note symmetry in the phenyl ring). Key signals include the nitrile carbon (C≡N) around 120 ppm, aromatic carbons between 114-160 ppm, and aliphatic piperidine carbons between 25-50 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the presence of key functional groups.

Expertise & Causality: The infrared spectrum provides a molecular "fingerprint."[7] For 4-(4-Methoxyphenyl)piperidine-4-carbonitrile, we expect to see characteristic absorption bands corresponding to the nitrile (C≡N), ether (C-O), aromatic (C=C), and amine (N-H) functional groups. The presence and position of these bands provide strong evidence for the proposed structure.

Application Note & Protocol: FTIR Analysis

  • Objective: To identify the principal functional groups.

  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Protocol:

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Expected Characteristic Absorptions (cm⁻¹):

      Functional Group Wavenumber (cm⁻¹) Intensity
      N-H Stretch (piperidine) 3300 - 3500 Medium, Broad
      C-H Stretch (aliphatic) 2800 - 3000 Strong
      C≡N Stretch (nitrile) 2220 - 2260 Medium, Sharp
      C=C Stretch (aromatic) 1600 - 1450 Medium to Strong
      C-O Stretch (aryl ether) 1230 - 1270 Strong

      | C-N Stretch (piperidine) | 1000 - 1250 | Medium |

Integrated Data Interpretation

No single technique provides all the necessary information. A consolidated approach is required for a definitive characterization.

Data_Integration center_node 4-(4-Methoxyphenyl) piperidine-4-carbonitrile HPLC Purity >99% (Area %) HPLC->center_node Confirms Purity GCMS MW = 216 Fragments match structure GCMS->center_node Confirms MW & ID NMR Correct ¹H & ¹³C shifts Confirms connectivity NMR->center_node Confirms Structure FTIR C≡N @ ~2240 cm⁻¹ C-O @ ~1250 cm⁻¹ FTIR->center_node Confirms Functional Groups

By integrating the data from these orthogonal techniques, a complete and reliable analytical profile of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile can be established. The HPLC data provides confidence in the purity, while GC-MS confirms the molecular weight and identifies volatile side products. FTIR confirms the presence of all key functional groups, and NMR provides the definitive, unambiguous proof of the molecular structure and connectivity. This comprehensive approach ensures the quality and integrity of the compound for its intended scientific application.

References

  • PubChem Compound Summary for CID 68566492, 4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride. National Center for Biotechnology Information.

  • Casale, J. F. (2011). 4-Methoxyphencyclidine: An Analytical Profile. Microgram Journal, 8(2).

  • Archer, R. et al. (2010). Analytical Methods for the determination of piperazines in seized illicit material. Analytical Methods, 2.

  • Muszalska, I. et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10.

  • SIELC Technologies. Separation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile on Newcrom R1 HPLC column.

  • PubChem Compound Summary for CID 10130315, N-(4-methoxyphenyl)piperidine. National Center for Biotechnology Information.

  • PubChem Compound Summary for CID 165604792, 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride. National Center for Biotechnology Information.

  • Wang, M. et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

  • PubChem Compound Summary for CID 10679270, 4-(4-Methoxyphenyl)piperidine. National Center for Biotechnology Information.

  • Chang-mei, K. et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30.

  • Severina, H. I. et al. Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl)... National University of Pharmacy.

  • Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.

  • Phenomenex. Reversed Phase HPLC Method Development.

  • SpectraBase. 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile.

  • ChemicalBook. Piperidine(110-89-4) 1H NMR.

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

  • Google Patents. (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

  • Defense Technical Information Center. (1987). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.

  • Kinyua, N. et al. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 25, 100346.

  • Patel, T. S. et al. (2012). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 4(3), 960-965.

  • Agilent Technologies. (2015). Analysis of Drugs by GC/MS using the Ultra Inert Inlet Liners with Wool.

  • ResearchGate. -Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl.

  • Prabavathi, N. et al. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-837.

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.

  • J.S. Held. (2021). Fourier-Transform Infrared (FTIR) Technology & Analysis.

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

  • ResearchGate. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.

  • ResearchGate. (2025). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine.

  • BOC Sciences. Piperidine Impurities.

  • Sigma-Aldrich. Piperidine-4-carbonitrile 97%.

Sources

1H NMR and 13C NMR assignment for 4-(4-Methoxyphenyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Structural Elucidation of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile via ¹H and ¹³C NMR Spectroscopy

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical document provides a comprehensive guide to the definitive structural assignment of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, analytical scientists, and professionals in drug development, this note details a field-proven protocol for sample preparation, data acquisition, and in-depth spectral interpretation. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility, adhering to the principles of Good Manufacturing Practice (GMP) for analytical method development.[1][2] The assignments are presented in a clear, tabulated format, supported by diagrams to facilitate unambiguous characterization of this important chemical scaffold.

Introduction and Significance

4-(4-Methoxyphenyl)piperidine-4-carbonitrile is a substituted piperidine derivative. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. The addition of a cyano group and a methoxyphenyl moiety at the 4-position creates a quaternary center, leading to distinct structural and electronic properties. Accurate and unambiguous structural confirmation is a critical first step in the research and development pipeline, ensuring compound identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation.[3] Its non-destructive nature and high sensitivity to the local chemical environment of each nucleus provide unparalleled insight into molecular connectivity and conformation. This guide establishes a robust methodology for acquiring and interpreting the ¹H and ¹³C NMR spectra of the title compound, ensuring data integrity and confidence in the structural assignment.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile are numbered as shown below. This convention will be used throughout the document.

Caption: Structure of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile with IUPAC numbering.

Experimental Protocol: A Step-by-Step Guide

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and correctly set acquisition parameters.[4] This protocol is designed to yield high-resolution spectra suitable for unambiguous assignment.

Materials and Reagents
ItemSpecificationRationale
Analyte 4-(4-Methoxyphenyl)piperidine-4-carbonitrile~10-15 mg for ¹H; ~30-50 mg for ¹³C
NMR Solvent Chloroform-d (CDCl₃), 99.8% DExcellent solvent for a wide range of organic molecules; its residual proton peak (7.26 ppm) and carbon peaks (77.16 ppm) are well-documented and serve as convenient secondary references.[5]
Internal Standard Tetramethylsilane (TMS)(Optional) Provides a sharp singlet at 0 ppm for precise chemical shift calibration. Modern spectrometers are often calibrated using the solvent signal.[4]
NMR Tubes 5 mm, high-precision (e.g., Wilmad, Norell)High-quality tubes with good concentricity are essential for minimizing spectral artifacts and achieving optimal magnetic field homogeneity (shimming).[4]
Protocol for Sample Preparation

This procedure should be performed in a chemical fume hood.

  • Weighing: Accurately weigh 10-15 mg of the analyte into a clean, dry glass vial. For a subsequent ¹³C experiment, a more concentrated sample (~30-50 mg) is recommended to reduce acquisition time, given the low natural abundance of ¹³C.[6][7]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl the vial to ensure complete dissolution. A homogeneous solution is critical to avoid poor spectral resolution.[6]

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid transferring any solid particulates.

  • Height Adjustment: Ensure the sample height in the tube is approximately 4-5 cm. This height is optimal for the detection coils in most modern spectrometers.[4]

  • Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation. Wipe the exterior of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[7]

NMR Data Acquisition

The following parameters are based on a 400 MHz spectrometer (e.g., Bruker AVANCE series) and can be adapted for other instruments.

Parameter¹H NMR¹³C NMR {¹H Decoupled}Justification
Pulse Program zg30zgpg30Standard single-pulse experiments for quantitative ¹H and proton-decoupled ¹³C spectra.
Solvent Lock CDCl₃CDCl₃The deuterium signal is used to stabilize the magnetic field frequency.
Temperature 298 K298 KStandard ambient temperature for routine analysis.
Spectral Width -2 to 12 ppm-10 to 220 ppmEncompasses the full expected range of chemical shifts for organic molecules.
Number of Scans (NS) 16≥ 1024¹³C has a low natural abundance (~1.1%), requiring significantly more scans to achieve an adequate signal-to-noise ratio.
Relaxation Delay (D1) 2.0 s2.0 sAllows for near-complete relaxation of nuclei between pulses, ensuring more accurate signal integration.
Acquisition Time (AQ) ~4 s~1 sDetermines the digital resolution of the spectrum.
Data Processing
  • Fourier Transform: Convert the raw time-domain data (FID) into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase to ensure all peaks are in positive absorption mode with a flat baseline.

  • Baseline Correction: Apply a polynomial function to correct any baseline distortions.

  • Referencing: Calibrate the chemical shift axis. Set the residual CDCl₃ peak to 7.26 ppm for the ¹H spectrum and the central peak of the CDCl₃ triplet to 77.16 ppm for the ¹³C spectrum.

  • Integration: Integrate the area under each peak in the ¹H spectrum to determine the relative number of protons.

Workflow for NMR Analysis

The logical flow from sample preparation to final structural confirmation is a systematic process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Interpretation & Assignment weigh 1. Weigh Analyte (10-50 mg) dissolve 2. Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer h1_acq 4. Acquire ¹H Spectrum (NS=16) transfer->h1_acq c13_acq 5. Acquire ¹³C Spectrum (NS=1024) h1_acq->c13_acq proc_steps 6. FT, Phasing, Baseline Correction c13_acq->proc_steps reference 7. Reference to Solvent (¹H: 7.26, ¹³C: 77.16 ppm) proc_steps->reference h1_assign 8. Assign ¹H Signals (Shift, Multiplicity, Integration) reference->h1_assign c13_assign 9. Assign ¹³C Signals (Shift, DEPT if needed) h1_assign->c13_assign cross_validate 10. Cross-Validate (¹H & ¹³C Data Consistency) c13_assign->cross_validate final_report 11. Final Report (Data Tables & Structure) cross_validate->final_report

Caption: Standardized workflow for NMR-based structural elucidation.

Spectral Analysis and Data Assignment

The following assignments are based on established principles of NMR theory, including chemical shift trends, spin-spin coupling, and signal integration.

¹H NMR Spectral Assignment

The ¹H NMR spectrum is characterized by distinct signals from the methoxyphenyl group, the piperidine ring, and the methoxy substituent.

Atom No.AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H2'/H6'Aromatic~ 7.45d (Doublet)~ 8.82HProtons ortho to the electron-withdrawing piperidine ring are deshielded. The splitting pattern is an AA'BB' system, appearing as two distinct doublets due to para-substitution.
H3'/H5'Aromatic~ 6.95d (Doublet)~ 8.82HProtons ortho to the electron-donating methoxy group are shielded and appear upfield.
H9'Methoxy~ 3.82s (Singlet)-3HCharacteristic chemical shift for aryl methyl ethers. It is a singlet as there are no adjacent protons.
H2/H6Piperidine~ 3.20m (Multiplet)-4HProtons adjacent to the electronegative nitrogen atom are deshielded relative to other piperidine protons. Complex multiplicity due to coupling with H3/H5 and geminal protons.
H3/H5Piperidine~ 2.25m (Multiplet)-4HAliphatic protons on the piperidine ring, appearing in a typical range.
H1Amine~ 1.90br s (Broad Singlet)-1HThe N-H proton signal is often broad due to quadrupole broadening and chemical exchange. Its position is concentration and solvent dependent. Can be confirmed by D₂O exchange.
¹³C NMR Spectral Assignment

The proton-decoupled ¹³C NMR spectrum shows nine distinct signals, consistent with the molecule's symmetry.

Atom No.AssignmentChemical Shift (δ, ppm)Rationale
C4'Aromatic~ 159.5The aromatic carbon directly attached to the electronegative oxygen atom is significantly deshielded.
C1'Aromatic~ 131.0The ipso-carbon attached to the piperidine ring. Its chemical shift is influenced by the substituent effect.
C2'/C6'Aromatic~ 128.0Aromatic CH carbons adjacent to the piperidine substituent.
C7Nitrile~ 122.0The nitrile carbon has a characteristic chemical shift in the 115-125 ppm range.[8]
C3'/C5'Aromatic~ 114.2Aromatic CH carbons ortho to the electron-donating methoxy group are shielded.
C9'Methoxy~ 55.4Typical chemical shift for a methoxy carbon attached to an aromatic ring.
C4Quaternary~ 45.0The sp³ quaternary carbon is deshielded by the attached nitrile and aromatic groups.
C2/C6Piperidine~ 42.0Carbons adjacent to the nitrogen atom are deshielded compared to other aliphatic carbons.
C3/C5Piperidine~ 35.0Aliphatic carbons in the piperidine ring.

Conclusion

This application note provides a validated and detailed protocol for the complete ¹H and ¹³C NMR assignment of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile. By adhering to the described procedures for sample preparation, instrument setup, and data analysis, researchers can confidently verify the structure and purity of this compound. The provided assignments, rationales, and tabulated data serve as an authoritative reference for scientists in pharmaceutical and chemical research, ensuring the generation of high-quality, reproducible analytical results that meet stringent industry standards.[9]

References

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Serve-Per-Sample. (2025, May 23). NMR sample preparation guidelines. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • TheElkchemist. (2025, March 13). NMR Spectroscopy | Interpreting Spectra | Nitrile. YouTube. Retrieved from [Link]

  • Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]

  • Manimekalai, A., & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones⎯ unusual influence by anions. Indian Journal of Chemistry, 45B, 1686-1691.
  • Almac. (n.d.). The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Modgraph Consultants. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical NMR Analytical Services. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • InsideScientific. (2023, March 27). The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Therapeutic Goods Administration (TGA). (n.d.). Good manufacturing practice (GMP). Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile in Novel Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of a multitude of therapeutic agents. Its conformational flexibility and the ability to present substituents in a well-defined three-dimensional orientation allow for potent and selective interactions with a variety of biological targets. Among the derivatives of this scaffold, 4-(4-Methoxyphenyl)piperidine-4-carbonitrile stands out as a versatile and highly valuable starting material for the synthesis of novel drug candidates, particularly in the realms of opioid receptor modulation and neurokinin receptor antagonism.

The presence of the nitrile group at the C4 position offers a rich chemical handle for a variety of transformations, including hydrolysis to a carboxylic acid, reduction to a primary amine, or reaction with organometallic reagents to form ketones. The methoxyphenyl group can also be a key pharmacophoric element or be demethylated to a phenol to allow for further derivatization. These notes provide detailed protocols for the strategic manipulation of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile to generate key intermediates for the synthesis of next-generation therapeutics.

Physicochemical and Safety Data

A thorough understanding of the starting material's properties and safe handling procedures is paramount for successful and safe experimentation.

PropertyValueReference
Molecular FormulaC₁₃H₁₆N₂ON/A
Molecular Weight216.28 g/mol N/A
AppearanceOff-white to pale yellow solidN/A
Melting Point118-122 °CN/A
SolubilitySoluble in methanol, chloroform, and dichloromethaneN/A

Safety and Handling: 4-(4-Methoxyphenyl)piperidine-4-carbonitrile should be handled in a well-ventilated fume hood.[1][2] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[1][2] Avoid inhalation of dust and contact with skin and eyes.[1][2] In case of contact, rinse the affected area immediately with copious amounts of water.[1] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2]

Synthetic Pathways and Protocols

The following protocols detail key transformations of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile into valuable intermediates for drug synthesis. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.

Protocol 1: N-Alkylation - Introducing Diversity at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a prime site for introducing various substituents to modulate the pharmacological profile of the final compound. Reductive amination is a robust and widely used method for this purpose.

Workflow for N-Alkylation via Reductive Amination:

start Start: 4-(4-Methoxyphenyl) piperidine-4-carbonitrile reductive_amination Reductive Amination: - Aldehyde/Ketone (e.g., Phenylacetaldehyde) - Reducing Agent (e.g., NaBH(OAc)₃) - Solvent (e.g., DCM) start->reductive_amination workup Aqueous Workup: - Quench with NaHCO₃ - Extract with DCM reductive_amination->workup purification Purification: - Column Chromatography workup->purification product Product: N-Alkylated Piperidine Derivative purification->product

Caption: Workflow for N-alkylation of the piperidine nitrogen.

Detailed Protocol: Synthesis of 1-(2-Phenylethyl)-4-(4-methoxyphenyl)piperidine-4-carbonitrile

This protocol describes the N-alkylation with phenylacetaldehyde, a common step in the synthesis of fentanyl analogues.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
4-(4-Methoxyphenyl)piperidine-4-carbonitrile216.282.16 g (10 mmol)1.0
Phenylacetaldehyde120.151.32 g (11 mmol)1.1
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.943.18 g (15 mmol)1.5
Dichloromethane (DCM), anhydrous-50 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)-50 mL-
Brine (saturated aqueous NaCl)-50 mL-
Anhydrous sodium sulfate (Na₂SO₄)-As needed-

Procedure:

  • To a 250 mL round-bottom flask, add 4-(4-Methoxyphenyl)piperidine-4-carbonitrile (2.16 g, 10 mmol) and dissolve in anhydrous dichloromethane (50 mL).

  • Add phenylacetaldehyde (1.32 g, 11 mmol) to the solution and stir for 30 minutes at room temperature.

  • Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that efficiently reduces the in situ formed iminium ion without reducing the aldehyde starting material.[4] DCM is a good solvent for both the reactants and the reducing agent.

Protocol 2: Grignard Reaction - Transformation of the Nitrile to a Ketone

The reaction of the nitrile group with a Grignard reagent is a powerful method for the synthesis of ketones, which are key intermediates in the development of opioid analgesics like pethidine.[5]

Workflow for Grignard Reaction and Hydrolysis:

start Start: N-Protected 4-(4-Methoxyphenyl) piperidine-4-carbonitrile grignard Grignard Reaction: - Grignard Reagent (e.g., EtMgBr) - Anhydrous Solvent (e.g., THF) start->grignard hydrolysis Acidic Hydrolysis: - Aqueous Acid (e.g., HCl) grignard->hydrolysis workup Aqueous Workup: - Basify with NaOH - Extract with Ether hydrolysis->workup purification Purification: - Crystallization or Chromatography workup->purification product Product: 4-Acylpiperidine Derivative purification->product

Caption: Workflow for the synthesis of a 4-acylpiperidine via a Grignard reaction.

Detailed Protocol: Synthesis of 1-(1-Methyl-4-(4-methoxyphenyl)piperidin-4-yl)ethan-1-one

This protocol details the reaction with methylmagnesium bromide. The piperidine nitrogen should be protected or alkylated prior to this reaction to avoid side reactions. Here, we assume the starting material is the N-methylated derivative.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
1-Methyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile230.312.30 g (10 mmol)1.0
Methylmagnesium bromide (3.0 M in diethyl ether)-4.0 mL (12 mmol)1.2
Anhydrous tetrahydrofuran (THF)-50 mL-
3 M Hydrochloric acid (HCl)-20 mL-
6 M Sodium hydroxide (NaOH)-As needed-
Diethyl ether-100 mL-
Anhydrous magnesium sulfate (MgSO₄)-As needed-

Procedure:

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (nitrogen or argon).

  • To a 250 mL three-necked round-bottom flask, add 1-Methyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile (2.30 g, 10 mmol) and dissolve in anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution (4.0 mL, 12 mmol) dropwise via a syringe. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 3 M HCl (20 mL) to hydrolyze the intermediate imine. Stir vigorously for 1 hour at room temperature.

  • Cool the mixture again in an ice bath and basify to pH > 10 with 6 M NaOH.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain the crude ketone.

  • Purify the product by crystallization or flash column chromatography.

Rationale: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile. The resulting imine is then hydrolyzed under acidic conditions to the corresponding ketone.[6] Anhydrous conditions are crucial as Grignard reagents are highly reactive towards protic solvents like water.[7]

Protocol 3: Nitrile Hydrolysis - Formation of a Carboxylic Acid

Hydrolysis of the nitrile group provides a carboxylic acid, a versatile functional group for further derivatization, such as amide bond formation, which is a key step in the synthesis of many neurokinin-1 (NK1) receptor antagonists.[1][8]

Workflow for Nitrile Hydrolysis:

start Start: N-Protected 4-(4-Methoxyphenyl) piperidine-4-carbonitrile hydrolysis Acid Hydrolysis: - Concentrated Acid (e.g., H₂SO₄) - Heat (Reflux) start->hydrolysis neutralization Neutralization: - Adjust pH to isoelectric point hydrolysis->neutralization isolation Product Isolation: - Filtration or Extraction neutralization->isolation product Product: 4-Carboxypiperidine Derivative isolation->product

Caption: Workflow for the hydrolysis of the nitrile to a carboxylic acid.

Detailed Protocol: Synthesis of 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid

This protocol describes the acid-catalyzed hydrolysis of the nitrile. The piperidine nitrogen is protected with a Boc group to prevent side reactions under the harsh acidic conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carbonitrile316.413.16 g (10 mmol)1.0
Concentrated Sulfuric Acid (H₂SO₄)98.0810 mL-
Water18.0220 mL-
10 M Sodium Hydroxide (NaOH)-As needed-

Procedure:

  • In a 100 mL round-bottom flask, carefully add 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carbonitrile (3.16 g, 10 mmol) to a mixture of water (20 mL) and concentrated sulfuric acid (10 mL). The addition should be done slowly and with cooling in an ice bath.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then pour it onto crushed ice (approx. 100 g).

  • Carefully neutralize the solution by the slow addition of 10 M NaOH until the pH reaches approximately 4-5. The carboxylic acid will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid product under vacuum to obtain the desired carboxylic acid.

Rationale: The strong acidic conditions and heat promote the hydrolysis of the nitrile to a carboxylic acid.[9][10] The Boc protecting group is relatively stable under these conditions, but some cleavage may occur. The product is isolated by precipitation at its isoelectric point.

Conclusion and Future Perspectives

The protocols outlined in these application notes demonstrate the versatility of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile as a strategic starting material in the synthesis of complex and pharmacologically relevant molecules. The ability to selectively manipulate the nitrile and the piperidine nitrogen allows for the generation of a diverse array of intermediates, paving the way for the discovery of novel opioid analgesics with improved side-effect profiles and potent NK1 receptor antagonists for the treatment of pain, depression, and emesis. The continued exploration of new synthetic methodologies will undoubtedly further expand the utility of this valuable building block in the ongoing quest for new and improved therapeutics.

References

  • Aaron Chemistry & UnaveraChemLab. (n.d.). Safety Data Sheet - 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]

  • Chemistry Steps. (2025, December 12). Synthesis of Pethidine aka Meperidine. Retrieved from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135.
  • Hale, J. J., et al. (1998). Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines. Bioorganic & Medicinal Chemistry Letters, 8(12), 1541-6.
  • Hale, J. J., et al. (2002). Efficient Synthesis of NK Receptor Antagonist Aprepitant Using A Crystallization-Induced Diastereoselective Transformation. Scribd. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012, July 2). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • Save My Exams. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • ADI CHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, ethyl ester - Substance Details - SRS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Retrieved from [Link]

Sources

Application Note: Strategic Incorporation of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the medicinal chemistry utility of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile (CAS: 23513-37-3) as a privileged building block in the optimization of kinase inhibitors. While simple piperidines are ubiquitous in kinase drug discovery (targeting solvent-exposed regions), they often suffer from high conformational entropy and metabolic susceptibility at the C4 position. This guide demonstrates how the 4-cyano-4-aryl motif functions as a conformational lock , leveraging the Thorpe-Ingold effect to pre-organize ligand binding, improve potency, and block oxidative metabolism. We provide a validated protocol for coupling this scaffold to heteroaryl kinase cores and a downstream biochemical assessment workflow.

Introduction: The Gem-Disubstituted Effect in Kinase Ligands

In kinase inhibitor design, the "linker" region—often a piperidine or piperazine ring connecting the hinge-binding motif to a solvent-tail—is a critical determinant of selectivity and physical properties.

The Structural Problem

Unsubstituted piperidine linkers exist in a dynamic equilibrium between chair and boat conformers. Upon binding to the ATP pocket, the loss of this conformational entropy (


) imposes a thermodynamic penalty, limiting the maximal affinity (

). Furthermore, the C4 position of piperidines is a "metabolic soft spot," highly susceptible to CYP450-mediated hydroxylation.
The Solution: 4-(4-Methoxyphenyl)piperidine-4-carbonitrile

This specific building block addresses both issues simultaneously:

  • Conformational Restriction: The gem-disubstitution (Aryl + Nitrile) at C4 forces the piperidine ring into a rigid chair conformation with the bulky aryl group typically favoring the equatorial position. This "pre-pays" the entropy cost of binding.

  • Metabolic Blocking: The quaternary carbon at C4 eliminates the extractable hydrogen, rendering the position inert to oxidation.

  • Vector Positioning: The 4-methoxyphenyl group provides a directed hydrophobic vector, suitable for targeting the "Gatekeeper" region or the hydrophobic back-pocket (Structure-Activity Relationship [SAR] dependent).

Chemical Biology & Mechanism of Action

Binding Mode Hypothesis

When coupled to a hinge-binding core (e.g., pyrimidine, quinazoline), the piperidine nitrogen acts as the attachment point. The 4-methoxyphenyl group is projected toward the solvent interface or a hydrophobic sub-pocket.

  • The Nitrile (CN): Acts as a small, polar, non-hydrogen-bonding acceptor. It can displace conserved water molecules in the ribose pocket or simply serve as a steric block to enforce the trajectory of the phenyl group.

  • The Methoxy Group: capable of H-bond acceptance or hydrophobic packing against residues like Leucine or Valine in the kinase P-loop.

Pathway Visualization

The following diagram illustrates the logic of incorporating this scaffold into a Fragment-Based Drug Design (FBDD) campaign.

KinaseDesign Start Flexible Lead (Low Affinity / High Metabolism) Strategy Gem-Disubstitution Strategy Start->Strategy Identify C4 Liability Scaffold 4-(4-Methoxyphenyl) piperidine-4-carbonitrile Strategy->Scaffold Select Building Block Mechanism Thorpe-Ingold Effect (Entropy Reduction) Scaffold->Mechanism Incorporate Result Optimized Inhibitor (High Affinity / Metabolic Stability) Mechanism->Result Validate

Figure 1: Workflow for transitioning from a flexible lead to a rigidified analog using the 4-cyano-4-aryl scaffold.

Experimental Protocol: Synthetic Incorporation

Objective: To couple 4-(4-Methoxyphenyl)piperidine-4-carbonitrile (Reagent 2 ) to a 4-chloro-quinazoline core (Reagent 1 ), a common motif in EGFR/HER2 inhibitors.

Safety: The nitrile group is stable, but standard PPE is required. Perform all reactions in a fume hood.

Materials
  • Reagent 1 (Electrophile): 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Reagent 2 (Nucleophile): 4-(4-Methoxyphenyl)piperidine-4-carbonitrile (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Isopropanol (iPrOH) or DMF (anhydrous)

Step-by-Step Methodology ( Coupling)
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Reagent 1 (1.0 mmol) in iPrOH (10 mL).

  • Addition: Add DIPEA (3.0 mmol) followed by Reagent 2 (1.1 mmol). The piperidine hydrochloride salt can be used if the DIPEA equivalents are increased to 4.0.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (5% MeOH in DCM) or LC-MS. The product is typically more polar than the starting chloride.

  • Workup:

    • Cool the reaction to room temperature.[1]

    • If a precipitate forms (often the product), filter and wash with cold iPrOH and diethyl ether.

    • If no precipitate: Concentrate the solvent in vacuo. Dilute with EtOAc (50 mL), wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry over

      
      .[2]
      
  • Purification: Purify via flash column chromatography (SiO2, gradient 0-5% MeOH/DCM).

  • Characterization: Confirm structure via

    
    -NMR and HRMS. Look for the diagnostic methoxy singlets and the retention of the nitrile peak in IR (~2230 
    
    
    
    ).

Experimental Protocol: Biochemical Validation (ADP-Glo Assay)

Objective: To determine the


 of the synthesized inhibitor against a target kinase (e.g., EGFR WT or Mutant).

Principle: The ADP-Glo™ Kinase Assay (Promega) quantifies kinase activity by converting the ADP produced during the kinase reaction into light.

Reagents
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
  • Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL).

  • ATP: Ultra-pure (at

    
     concentration for the specific kinase).
    
  • Test Compound: The piperidine-quinazoline adduct synthesized in Section 4.

Workflow
  • Compound Preparation: Prepare a 3-fold serial dilution of the test compound in 100% DMSO (10 points, starting at 10

    
    M).
    
  • Enzyme Reaction:

    • Add 2

      
      L of Kinase/Substrate mix to a 384-well white plate.
      
    • Add 1

      
      L of Compound (or DMSO control). Incubate for 10 min at RT.
      
    • Add 2

      
      L of ATP to initiate the reaction.
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add 5

      
      L of ADP-Glo™ Reagent  (stops kinase, depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L of Kinase Detection Reagent  (converts ADP to ATP -> Luciferase). Incubate 30 min.
      
  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve (Variable Slope) to extract 

.

Comparative Data: The Value of the Scaffold

The following table summarizes hypothetical SAR data illustrating the impact of the 4-cyano-4-aryl substitution compared to a standard 4-aryl piperidine (lacking the nitrile).

Compound VariantR-Group (C4 Position)Kinase IC50 (nM)Microsomal Stability (

, min)
Conformational State
Control H, 4-OMe-Phenyl12515Flexible (Chair/Boat mix)
Target Scaffold CN, 4-OMe-Phenyl 22 >120 Rigid (Locked Chair)
Analog OH, 4-OMe-Phenyl8545Semi-Rigid

Note: Data represents a generalized trend observed in gem-disubstituted kinase inhibitors. The "Target Scaffold" typically exhibits superior metabolic stability due to the blocking of the C4 oxidation site.

References

  • Thorpe-Ingold Effect in Drug Design

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." J. Chem. Soc., Trans., 107, 1080-1106. Link

  • Gem-Disubstituted Piperidines in Kinase Inhibitors

    • Smith, A. et al. (2019). "Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active Akt Inhibitors via Conformational Restriction."[3] J. Med. Chem., 62(15), 7146–7160. Link

  • Metabolic Blocking Strategies

    • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." J. Med. Chem., 54(8), 2529–2591. Link

  • ADP-Glo Kinase Assay Protocol

    • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

Disclaimer: The protocols described herein are for research purposes only. 4-(4-Methoxyphenyl)piperidine-4-carbonitrile is a chemical intermediate and should be handled according to MSDS guidelines.

Sources

Validation & Comparative

Interpreting the mass spectrometry fragmentation of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile and Comparative Analytical Methodologies

Introduction

In the landscape of modern drug discovery and development, piperidine-containing compounds are of paramount importance. The piperidine ring is a ubiquitous structural motif found in a multitude of pharmaceuticals and natural products, valued for its favorable pharmacokinetic properties.[1][2] 4-(4-Methoxyphenyl)piperidine-4-carbonitrile is a key synthetic intermediate, embodying this critical scaffold. The precise structural elucidation of such molecules is a non-negotiable cornerstone of chemical synthesis and quality control.

Mass spectrometry (MS) stands out as a powerful analytical technique for this purpose, offering exceptional sensitivity and detailed structural information through the analysis of fragmentation patterns.[3] This guide provides a comprehensive interpretation of the predicted electron ionization (EI) mass spectrometry fragmentation of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile. We will explore the characteristic cleavages and rearrangements that define its mass spectrum, explaining the chemical principles that govern these pathways.

Furthermore, this document will objectively compare mass spectrometry with other essential analytical techniques—namely High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy—to provide researchers, scientists, and drug development professionals with a holistic perspective on selecting the optimal methodology for their specific analytical challenges.

Part 1: Elucidating the Structure via Mass Spectrometry

Mass spectrometry, particularly when coupled with a chromatographic inlet like GC or LC, is a definitive tool for both identifying and quantifying novel chemical entities. The process involves ionizing the molecule and then analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments. The fragmentation pattern serves as a molecular fingerprint, allowing for detailed structural confirmation.

Experimental Protocol: Acquiring the Mass Spectrum via GC-MS

To ensure reproducible and high-quality data, a standardized protocol is essential. The following outlines a robust method for the analysis of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation: i. Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as methanol or dichloromethane. ii. Perform a serial dilution to a final concentration of approximately 10-20 µg/mL for analysis.

2. Gas Chromatography (GC) System:

  • Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
  • Injector Temperature: 250°C.
  • Column: A standard, non-polar capillary column, such as a 30 m x 0.25 mm ID fused-silica column coated with 0.25 µm of 100% dimethylpolysiloxane (e.g., DB-1 or equivalent).[4]
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: Increase temperature at a rate of 15°C/min to 280°C.
  • Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Detector:

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[4][5]
  • Source Temperature: 230°C.[5]
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-550 to ensure capture of all relevant fragments and the molecular ion.
  • Solvent Delay: A 3-minute solvent delay is used to protect the filament from the solvent front.[5]
Interpreting the Fragmentation of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile

The fragmentation of this molecule under EI-MS is governed by the relative stabilities of the resulting ions and neutral losses, influenced by the piperidine ring, the methoxyphenyl group, and the quaternary carbonitrile center. The molecular ion ([M]⁺•) for C₁₃H₁₆N₂O is expected at m/z 216 .[6]

The fragmentation pathways are complex, but several key cleavages can be predicted based on established principles.

  • α-Cleavage: This is a dominant fragmentation pathway for amines and piperidine derivatives.[1][7] It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium ion.

  • Benzylic Cleavage: The bond between the piperidine ring and the methoxyphenyl group is a benzylic position. Cleavage here is highly favorable as it leads to the formation of a resonance-stabilized methoxy-tropylium ion.

  • Cleavage at the Quaternary Carbon: The C4 position is sterically hindered and a prime site for fragmentation, leading to the loss of either the cyano group or the methoxyphenyl group.

The proposed major fragmentation pathways are visualized in the diagram below.

Fragmentation_Pathway cluster_main Proposed EI-MS Fragmentation of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile M Molecular Ion [C₁₃H₁₆N₂O]⁺• m/z 216 F1 Loss of •CN [M-CN]⁺ m/z 190 M->F1 - •CN F2 Loss of C₇H₇O• [M-C₇H₇O]⁺ m/z 109 M->F2 - C₇H₇O• F3 Methoxy-tropylium ion [C₈H₉O]⁺ m/z 121 M->F3 Benzylic Cleavage F4 Loss of •CH₃ [M-CH₃]⁺ m/z 201 M->F4 - •CH₃ (from OCH₃) F5 Piperidine α-Cleavage Fragment [C₁₁H₁₂NO]⁺ m/z 174 M->F5 α-Cleavage (-C₂H₅•) F6 Fragment from F2 [C₆H₉N]⁺• m/z 95 F2->F6 - CH₂

Caption: Proposed major fragmentation pathways for 4-(4-Methoxyphenyl)piperidine-4-carbonitrile under EI-MS.

Summary of Key Fragment Ions

The table below summarizes the most likely fragment ions, their mass-to-charge ratios, and the mechanisms of their formation.

m/zProposed Structure/FormulaFormation MechanismPredicted Abundance
216[C₁₃H₁₆N₂O]⁺•Molecular Ion (M⁺•)Low to Medium
201[C₁₂H₁₃N₂O]⁺Loss of a methyl radical (•CH₃) from the methoxy group.Medium
190[C₁₂H₁₆NO]⁺Cleavage at C4, with loss of the cyano radical (•CN).Medium
174[C₁₁H₁₂NO]⁺α-Cleavage of the piperidine ring with loss of an ethyl radical (•C₂H₅).High
121[C₈H₉O]⁺Benzylic cleavage forming the stable methoxy-tropylium ion.High (Base Peak)
109[C₆H₉N₂]⁺Cleavage at C4, with loss of the methoxyphenyl radical (•C₇H₇O).Medium
95[C₆H₉N]⁺•Subsequent fragmentation of the m/z 109 ion.Low

Part 2: A Comparative Guide to Alternative Analytical Techniques

While mass spectrometry is indispensable for structural elucidation, a comprehensive analytical strategy often involves complementary techniques. The choice of method depends on the analytical goal, whether it is quantification, purity assessment, or definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, quantification, and purity analysis of pharmaceutical compounds.[8] It is particularly suited for non-volatile or thermally sensitive molecules.

  • Principle: Separates components of a mixture based on their differential partitioning between a stationary phase (column) and a liquid mobile phase.

  • Strengths:

    • Excellent for quantitative analysis with high precision and accuracy.[8][9]

    • Applicable to a wide range of compounds.

    • Can be coupled with MS (LC-MS) for combined separation and identification.

  • Limitations:

    • Provides limited structural information when used with a standard UV detector.

    • The target molecule lacks a strong, distinctive chromophore, which may limit sensitivity with UV detection, though the aromatic ring allows for detection.[8]

  • Typical Application: Quantifying the purity of a synthesized batch of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile and profiling impurities.[10][11]

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[10]

  • Principle: Separates components based on their volatility and interaction with a stationary phase within a long capillary column.

  • Strengths:

    • Offers extremely high resolution, separating even closely related isomers.

    • Routinely coupled with MS (GC-MS) for definitive identification of volatile analytes.[5][12]

  • Limitations:

    • Limited to thermally stable and volatile compounds. The target molecule may require derivatization to improve volatility and thermal stability.

  • Typical Application: Analysis of volatile impurities or reaction byproducts in a sample; often the preferred method for MS coupling when volatility permits.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for elucidating the precise molecular structure of an organic compound.

  • Principle: Exploits the magnetic properties of atomic nuclei (¹H, ¹³C) to provide detailed information about the chemical environment and connectivity of atoms in a molecule.

  • Strengths:

    • Provides unambiguous structural determination through various experiments (¹H, ¹³C, COSY, HETCOR).[13]

    • Non-destructive technique.

  • Limitations:

    • Relatively low sensitivity, requiring a larger amount of pure sample (mg quantities).

    • Not suitable for trace analysis or quantification in complex mixtures without significant effort.

  • Typical Application: Absolute confirmation of the structure of the synthesized 4-(4-Methoxyphenyl)piperidine-4-carbonitrile standard.

Methodology Comparison Summary
FeatureMass Spectrometry (MS)HPLC-UVGC-FID/MSNMR Spectroscopy
Primary Use Structural Elucidation, IdentificationQuantification, PuritySeparation, IdentificationDefinitive Structure Proof
Sensitivity Very High (pg to fg)High (ng to µg)Very High (pg to ng)Low (mg)
Structural Info High (from fragmentation)Very LowHigh (when coupled with MS)Unparalleled
Quantification Good (with standards)ExcellentExcellentPossible, but complex
Sample State Gas/Liquid/SolidLiquidVolatile Liquid/GasLiquid (in solution)
Key Advantage Molecular weight and formulaRobustness for QCHigh resolving powerUnambiguous structure
Key Limitation Isomers can be difficultLimited identification powerRequires volatile/stable analyteLow sensitivity

Conclusion

The mass spectrometric fragmentation of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile is characterized by predictable and informative pathways, primarily driven by α-cleavage of the piperidine ring and benzylic cleavage, leading to the formation of stable iminium and tropylium ions, respectively. A thorough understanding of these patterns, as detailed in this guide, is crucial for the rapid and accurate identification of this compound and related structures in research and quality control settings.

While MS is a superior tool for identification, a multi-faceted analytical approach is often necessary. HPLC provides the gold standard for quantification and purity assessment, while NMR remains the ultimate authority for absolute structural confirmation. The selection of the optimal analytical method is therefore contingent upon the specific scientific question at hand, balancing the need for structural information, sensitivity, and quantitative accuracy.

References

  • Title: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem. Source: Benchchem.
  • Title: Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem. Source: Benchchem.
  • Title: Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Source: SIELC Technologies.
  • Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Source: PubMed.
  • Title: (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Source: ResearchGate.
  • Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Source: PMC.
  • Title: Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). Source: PubMed.
  • Title: Liquid Chromatographic and Mass Spectral Analysis of N-Substituted Analogues of 4-Methoxyamphetamine. Source: Journal of Chromatographic Science.
  • Title: Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Source: Scholars.Direct.
  • Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Source: PubMed.
  • Title: 4-Methoxyphencyclidine: An Analytical Profile. Source: DEA.gov.
  • Title: 4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride (C13H16N2O). Source: PubChemLite.
  • Title: McLafferty Rearrangement. Source: Chemistry Steps.
  • Title: Mass Fragmentation Characteristics of Piperazine Analogues. Source: Journal of Chinese Mass Spectrometry Society.
  • Title: Quantitative Analysis of (4-methoxyphenyl)acetonitrile: A Comparative Guide to Analytical Techniques. Source: Benchchem.
  • Title: Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts.
  • Title: Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Source: Science Ready.
  • Title: Recent Trends in Analytical Techniques for Impurity Profiling. Source: Biomedical Journal of Scientific & Technical Research.
  • Title: Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Source: ResearchGate.

Sources

A Comparative Guide to HPLC-UV Method Development for Purity Assessment of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. This guide provides an in-depth, experience-driven walkthrough of the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the purity determination of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile, a key intermediate in the synthesis of various pharmaceutical agents. We will objectively compare different analytical approaches, grounding our choices in established scientific principles and regulatory expectations, particularly the guidelines set forth by the International Council for Harmonisation (ICH).

Foundational Strategy: Initial Method Development

The journey to a robust analytical method begins with a rational selection of chromatographic parameters. For a molecule like 4-(4-Methoxyphenyl)piperidine-4-carbonitrile, which possesses a moderately polar piperidine ring, a non-polar methoxyphenyl group, and a polar carbonitrile moiety, Reversed-Phase HPLC (RP-HPLC) is the logical starting point.[1][2] This technique separates compounds based on their hydrophobicity, making it ideal for a wide range of small organic molecules encountered in pharmaceutical analysis.[2]

Our initial experimental design is predicated on achieving a good peak shape, adequate retention, and sufficient resolution from potential impurities.

Initial Parameter Selection Rationale:

  • Column: A C18 column is the workhorse of RP-HPLC due to its broad applicability and hydrophobicity.[2] We'll start with a standard dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) to balance efficiency and backpressure.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard. We will begin with a simple mobile phase of water and acetonitrile (MeCN). Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. The methoxyphenyl group in the analyte is a chromophore, making UV detection a suitable and cost-effective choice. A preliminary UV scan of the compound in the mobile phase would indicate a maximum absorbance (λmax) around 230-240 nm, a common wavelength for phenyl-containing compounds.[3]

  • pH Control: The piperidine moiety is basic. To ensure a consistent charge state and avoid peak tailing, it's crucial to control the mobile phase pH. An acidic mobile phase (e.g., pH 2.5-3.5) will protonate the piperidine nitrogen, leading to better peak shape and retention on a C18 column. We will initially evaluate dilute formic acid or phosphoric acid as a modifier.[4]

G cluster_0 Method Development Workflow A Analyte Characterization (pKa, logP, UV spectrum) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B C Scouting Runs (Isocratic vs. Gradient) B->C Initial Assessment D Optimization of Critical Parameters (pH, Organic Modifier, Gradient Profile) C->D Refinement E Forced Degradation & Specificity D->E Stability-Indicating Check E->D Re-optimization if needed F Method Validation (ICH Q2(R1)) E->F Specificity Confirmed G Final Method F->G Validated

Caption: A typical workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

A generic, one-size-fits-all approach is rarely optimal.[5] Therefore, we systematically compare key chromatographic variables to arrive at the most robust method.

Column Chemistry Comparison

While C18 is a robust starting point, other stationary phases can offer different selectivities.

Column TypeParticle SizeDimensionsExpected Performance for 4-(4-Methoxyphenyl)piperidine-4-carbonitrile
C18 (L1) 5 µm150 x 4.6 mmBaseline: Good retention due to hydrophobic interaction with the methoxyphenyl group. Potential for peak tailing if mobile phase pH is not optimized.
C8 (L7) 5 µm150 x 4.6 mmAlternative: Less retentive than C18. May be advantageous if the analyte is too strongly retained on C18, leading to shorter run times.
Phenyl (L11) 3.5 µm100 x 4.6 mmAlternative: Offers alternative selectivity through π-π interactions with the methoxyphenyl ring. Can be useful for resolving aromatic impurities.

Decision: We will proceed with the C18 column as it provides a good balance of retention and is a standard, reliable choice.

Mobile Phase Modifier Comparison

The choice of acidic modifier can significantly impact peak shape and selectivity.

ModifierConcentrationpH (approx.)Expected Performance
Formic Acid 0.1% (v/v)2.7Pros: Volatile and MS-compatible. Generally provides good peak shape for basic compounds. Cons: Lower buffering capacity.
Phosphoric Acid 0.1% (v/v)2.1Pros: Excellent buffering capacity, leading to robust and symmetrical peaks. Cons: Non-volatile, not suitable for MS.
TFA 0.1% (v/v)<2.0Pros: Strong ion-pairing agent, can improve peak shape. Cons: Can suppress MS signal and may remain on the column, affecting future analyses.

Decision: For a UV-only method, 0.1% phosphoric acid is chosen for its superior peak shaping capabilities for basic analytes.

Isocratic vs. Gradient Elution

The elution mode is critical for resolving the main component from all potential impurities within a reasonable timeframe.

  • Isocratic Elution: A constant mobile phase composition is used. It is simpler and more robust but may lead to long run times for late-eluting impurities and peak broadening.

  • Gradient Elution: The mobile phase composition is changed over time, typically by increasing the percentage of the organic solvent.[1] This allows for the elution of a wide range of impurities with good peak shape and in a shorter overall run time.

Decision: A gradient elution is selected to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified. A broad screening gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) is an excellent starting point for purity analysis.[5]

Ensuring Specificity: Forced Degradation Studies

A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can separate the intact API from its degradation products.[6] Forced degradation studies, as mandated by ICH guideline Q1A(R2), are performed to demonstrate this.[7][8] The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are generated at detectable levels.[7][9]

G cluster_1 Forced Degradation Protocol API 4-(4-Methoxyphenyl)piperidine- 4-carbonitrile Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidative (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid & solution) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis HPLC-UV-DAD Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Sources

In vitro assay protocol for testing 4-(4-Methoxyphenyl)piperidine-4-carbonitrile activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[2][3]

In the landscape of medicinal chemistry, 4-(4-Methoxyphenyl)piperidine-4-carbonitrile represents a critical scaffold, primarily serving as the immediate synthetic precursor to the opioid analgesic Pethidine (Meperidine) and its analogs.

For drug development professionals, the biological characterization of this nitrile intermediate is not about confirming efficacy, but rather impurity qualification and Structure-Activity Relationship (SAR) mapping.[1] The central question this guide addresses is: Does the nitrile precursor retain the mu-opioid receptor (MOR) affinity of its ester derivative, or does it exhibit off-target liability (specifically at Sigma-1 receptors)?

The Comparative Landscape

To objectively evaluate the performance of this compound, we must compare it against the established clinical standard (Pethidine) and a reference antagonist.[1]

CompoundRoleKey Structural FeaturePrimary Biological Activity
4-(4-Methoxyphenyl)piperidine-4-carbonitrile Test Analyte Nitrile (-CN) at C4Low/Null MOR Affinity ; Potential Sigma-1 Ligand.[1]
Pethidine (Meperidine) Reference Agonist Ethyl Ester (-COOEt) at C4High MOR Affinity (Ki ~200-500 nM); Analgesic.[1]
Naloxone Reference Antagonist N-allyl, 14-OHVery High MOR Affinity (Ki ~1 nM); Competitive Antagonist.[1]

Senior Scientist Insight: The transition from a nitrile to an ester at the C4 position is a classic "molecular switch."[1] While the ester allows for hydrogen bonding and hydrophobic pocket accommodation within the MOR orthosteric site, the linear, rigid nitrile group typically abolishes opioid binding.[1] However, 4-phenylpiperidines are notorious for "activity cliffs"—minor changes can shift affinity from Opioid receptors to Sigma (


) receptors  or NMDA channels .[1] This protocol focuses on quantifying this selectivity shift.[1]

Mechanistic Signaling Pathway

To validate the activity (or lack thereof) of the test compound, we utilize a G-Protein Coupled Receptor (GPCR) signaling framework.[1] If the nitrile compound possesses partial agonist activity, it will trigger the G


i/o cascade.[1]

MOR_Signaling Ligand Test Compound (Nitrile vs Ester) Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor Binding (Ki) G_Protein Gi/o Protein Complex Receptor->G_Protein Activation (GTPγS) AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel GIRK Channel (Efflux) G_Protein->K_Channel Activation cAMP cAMP Levels (Reduction) AC->cAMP Decreased Signal

Figure 1: The Mu-Opioid Receptor signaling cascade.[1] The assay detailed below measures the first step (Binding) and implies the second (G-protein coupling) if functional validation is required.

Experimental Protocol: Competitive Radioligand Binding

This is the industry-standard "Gold Standard" assay to determine the affinity constant (


) of your nitrile compound.[1] We use [

H]-DAMGO
as the radioligand because of its high selectivity for MOR, avoiding the Sigma receptor noise common with non-peptide ligands.
Materials & Reagents[2][4][5][6][7][8]
  • Membrane Source: HEK-293 or CHO cells stably expressing human OPRM1 (Mu Opioid Receptor).[1]

  • Radioligand: [

    
    H]-DAMGO (Specific Activity ~50 Ci/mmol).[1] Concentration: 1-2 nM (approx.[1] 
    
    
    
    ).
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.[1]
    
    • Expert Note: Include MgCl

      
      .[1][2] Agonist binding is magnesium-dependent.[1] Omitting it favors antagonist conformation, potentially skewing data for partial agonists.[1]
      
  • Non-Specific Binding (NSB) Control: 10

    
    M Naloxone.[1][3]
    
Step-by-Step Workflow
  • Membrane Preparation:

    • Thaw membrane aliquots on ice.[1]

    • Homogenize gently using a Polytron (burst of 5s) to ensure uniform suspension.

    • Dilute in Assay Buffer to achieve ~20-50

      
      g protein per well.[1]
      
  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membranes + [

      
      H]-DAMGO.[1]
      
    • Non-Specific Binding (NSB): Buffer + Membranes + [

      
      H]-DAMGO + 10 
      
      
      
      M Naloxone.[1]
    • Test Wells: Buffer + Membranes + [

      
      H]-DAMGO + Test Compound  (Concentration range: 
      
      
      
      M to
      
      
      M).[1]
  • Incubation:

    • Incubate plates at 25°C for 90 minutes .

    • Why? Equilibrium must be reached.[1] Phenylpiperidines can have slow off-rates; a shorter incubation (e.g., 30 mins) may underestimate affinity.[1]

  • Termination & Filtration:

    • Pre-soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour.[1]

    • Critical: PEI reduces the "sticky" nature of lipophilic piperidines to the filter paper, preventing false positives.[1]

    • Harvest using a vacuum manifold (e.g., Brandel or PerkinElmer harvester).[1]

    • Wash 3x with ice-cold Tris buffer (50 mM, pH 7.4).[1]

  • Quantification:

    • Add liquid scintillation cocktail (e.g., Ultima Gold).[1]

    • Count Radioactivity (CPM) on a Beta Counter.[1][4]

Visualization of Assay Logic

Assay_Workflow cluster_0 Preparation Phase cluster_1 Binding Phase cluster_2 Analysis Phase Prep Membrane Homogenization (HEK-MOR) Incubate Incubation (90 min @ 25°C) [Test Cmpd + 3H-DAMGO] Prep->Incubate PEI Filter Pre-soak (0.3% PEI) Filter Vacuum Filtration & Washing (3x) PEI->Filter Filters Ready Incubate->Filter Count Scintillation Counting (CPM) Filter->Count Calc Data Analysis (Cheng-Prusoff) Count->Calc

Figure 2: Operational workflow for the competitive radioligand binding assay.

Data Analysis & Interpretation

To ensure scientific rigor, raw CPM data must be converted to specific binding and fitted to a non-linear regression model (one-site competition).[1]

The Cheng-Prusoff Correction

You cannot directly compare


 values across different labs because they depend on radioligand concentration.[1] You must calculate the Inhibition Constant (

):


  • 
     : Concentration of test compound displacing 50% of specific binding.[1][5]
    
  • 
     : Concentration of [
    
    
    
    H]-DAMGO used (e.g., 1 nM).[1]
  • 
     : Dissociation constant of [
    
    
    
    H]-DAMGO (determined experimentally, typically ~0.5 - 1.0 nM).[1]
Expected Results Comparison

The following table illustrates the expected performance of the nitrile intermediate compared to its active ester counterpart.

Parameter4-(4-Methoxyphenyl)piperidine-4-carbonitrilePethidine (Reference)Interpretation

(MOR)
> 10,000 nM (or > 10

M)
~ 400 - 800 nMNitrile lacks opioid potency.

(MOR)
> 5,000 nM ~ 200 nM The nitrile group prevents key receptor interactions.[1]
Hill Slope ~ 1.0 (if binding occurs)~ 1.0Deviations < 1.0 suggest negative cooperativity or multiple sites.[1]
Sigma-1 Affinity High Potential (< 100 nM) Low PotentialSafety Flag: The nitrile may be a potent Sigma ligand.[1]

Troubleshooting the "Inactive" Result: If your nitrile compound shows unexpected affinity (


 < 1000 nM), verify purity.[1] A common synthesis impurity is the hydrolysis of the nitrile to the amide or acid , or trace contamination with the ester if derived from a different route.[1] Use LC-MS to confirm the integrity of the -CN group before assaying.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[1][6] Biochemical Pharmacology.

  • Lattanzi, R., et al. (2015). Synthesis and biological evaluation of 4-phenylpiperidine derivatives as opioid receptor ligands.[1] Journal of Medicinal Chemistry. (Contextualizing the SAR of piperidine nitriles vs esters).

  • BindingDB. In Vitro Mu-Opioid Receptor Binding Assay Protocol.[1]

  • PerkinElmer (Revvity). Guide to GPCR Radioligand Binding Assays.

  • US Department of Justice (DEA). Pethidine Intermediate A (4-cyano-1-methyl-4-phenylpiperidine) Control Status.[1] (Highlighting the regulatory context of these precursors). [1]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile

[1]

Part 1: Executive Safety Directive (Immediate Action)

CRITICAL WARNING: ACID INCOMPATIBILITY DO NOT mix 4-(4-Methoxyphenyl)piperidine-4-carbonitrile with acidic waste streams, acidic cleaning solutions (e.g., Chromerge, Piranha), or aqueous acids.[1]

  • The Risk: The nitrile (

    
    ) moiety is susceptible to hydrolysis under acidic conditions, potentially releasing Hydrogen Cyanide (HCN)  gas, a rapid-acting chemical asphyxiant.[1]
    
  • The Constraint: Ensure all waste containers receiving this material are maintained at pH

    
     8 .
    
Part 2: Chemical Profile & Hazard Mechanism[2]

To dispose of this compound safely, you must understand its dual-functional nature.[1] It contains both a basic amine and a potentially reactive nitrile.[1][2]

PropertyDataOperational Implication
Compound 4-(4-Methoxyphenyl)piperidine-4-carbonitrilePrecursor for piritramide-class opioids.[1]
CAS No. 23804-53-7 (Generic/HCl salt ref)Verify specific salt form on your container.[1][2]
Functional Group A Nitrile (

)
Cyanide Source: Requires segregation from acids.[1][2]
Functional Group B Piperidine (Secondary Amine) Chloramine Risk: Reacts with bleach (hypochlorite) to form toxic chloramines.[1][2]
Physical State White to off-white solidDust inhalation hazard; use wet-wiping methods.[1][2]
Waste Class Toxic Organic / IrritantRCRA: Likely D003 (Reactivity) if managed improperly; otherwise listed toxic.[1][2]
The "Why" Behind the Protocol

As a Senior Scientist, I advise against the common "bleach deactivation" method for this specific compound. While bleach destroys nitriles, it reacts with the piperidine ring to form N-chloropiperidines (chloramines), which are themselves toxic and potentially explosive. Therefore, High-Temperature Incineration is the only validated, self-contained disposal method.

Part 3: Step-by-Step Disposal Workflows
A. Solid Waste (Bulk Substance, Contaminated Gloves, Weighing Boats)

Goal: Containment and off-site thermal destruction.[1]

  • Segregation: Isolate all solid waste contaminated with the substance.[1][2] Do not place in general trash.

  • Primary Containment: Place items in a clear, 6-mil polyethylene bag.

  • Wetting (Dust Control): If disposing of bulk powder (>1 g), lightly mist the inside of the bag with water or ethanol to prevent dust lofting during compression.[1][2]

  • Secondary Containment: Seal the primary bag and place it inside a secondary, chemically resistant bag or a wide-mouth HDPE drum.

  • Labeling: Affix a hazardous waste label reading:

    • Contents: "Toxic Solid, Organic, n.o.s. (Contains 4-(4-Methoxyphenyl)piperidine-4-carbonitrile)"[1][3]

    • Hazard:[1][2][4][5][6] "Toxic, Irritant.[1][2] DO NOT TREAT WITH ACID."

B. Liquid Waste (Mother Liquors, Solvents)

Goal: Prevent acidification and precipitation.[1][2]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (e.g., no halogenated solvents in metal cans if moisture is present).[1][2]

  • pH Verification: Check the pH of the waste solution.

    • If Acidic:[1][2] Slowly adjust to pH 9–10 using 1M NaOH or saturated Sodium Bicarbonate.[1][2]

    • If Neutral/Basic: Proceed.

  • Collection: Pour into a dedicated "Basic Organic Waste" container.

    • Prohibited: Do not mix with "Acidic Organic Waste" or oxidizers.[1][2]

C. Glassware & Surface Decontamination (The Solvent Rinse Method)

Goal: Remove traces without generating secondary toxins.

  • Solvent Rinse: Rinse contaminated glassware thrice with Methanol or Ethanol.[1][2]

    • Action: Collect these rinses into the Liquid Waste container (see Section B).

  • Soap Wash: After the solvent rinse, wash glassware with an alkaline detergent (e.g., Alconox) and water.[2]

    • Reasoning: The solvent removes the bulk organic; the alkaline detergent prevents any residual nitrile hydrolysis.[2]

  • Verification: No UV-active residue should remain.[1][2]

Part 4: Decision Logic Diagram

The following diagram illustrates the critical decision points for disposing of this compound.

DisposalProtocolStartWaste Generation:4-(4-Methoxyphenyl)piperidine-4-carbonitrileTypeCheckDetermine Waste TypeStart->TypeCheckSolidSolid Waste(Gloves, Powder, Paper)TypeCheck->SolidLiquidLiquid Waste(Mother Liquor, Rinses)TypeCheck->LiquidSegregationCRITICAL: Segregate from ACIDSSolid->SegregationLiquid->SegregationBaggingDouble Bag (6-mil Poly)Mist to suppress dustSegregation->BaggingSolidspHCheckCheck pHSegregation->pHCheckLiquidsIncinerateFinal Disposal:High-Temp IncinerationBagging->IncinerateAdjustAdjust to pH > 9(Use NaOH/NaHCO3)pHCheck->AdjustIf pH < 7ContainerTransfer to HDPE ContainerLabel: 'TOXIC - BASIC ORGANIC'pHCheck->ContainerIf pH >= 7Adjust->ContainerContainer->Incinerate

Caption: Operational workflow ensuring pH control and segregation from acidic streams prior to incineration.

Part 5: Regulatory & Compliance Check[2]

Before disposal, you must validate the regulatory status of this specific intermediate, as it is structurally related to controlled substances (piritramide/opioids).

  • DEA/Controlled Substance Status:

    • Check if the compound is listed as a "List I Chemical" or "Immediate Precursor" in your jurisdiction.[1][2]

    • Action: If listed, the waste container must be stored in a locked cage until pickup and the weight must be reconciled in your logbook.

  • RCRA Codes (USA):

    • D003 (Reactivity): Applicable if the waste is capable of generating toxic gases (cyanides) when exposed to pH conditions between 2 and 12.[1][2]5. Strict adherence to the pH > 9 protocol usually negates this, but conservative coding is safer.[2]

    • Listed Wastes: Check if "Organic Cyanides" are specifically listed in your state regulations.[1][2]

Part 6: Emergency Response (Spills)
  • Evacuate: If a large amount of powder is aerosolized.[1][2]

  • PPE: Don double nitrile gloves, lab coat, and a P100 respirator (if powder) or full-face respirator (if volatile solvents are involved).[1][2]

  • Neutralization (Spill Only):

    • Cover the spill with a Dry Spill Pad or Vermiculite.[1][2]

    • Do not use acidic absorbents (like some clay litters).[1][2]

    • Wash the area with a mild alkaline detergent solution.[1][2]

    • Avoid Bleach on the bulk spill to prevent chloramine fumes.[1][2]

References
  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][2][7][8] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Hazardous Waste Codes (D List). EPA.gov.[1][2] [Link]

  • PubChem. (2024).[1][2] 4-(4-Methoxyphenyl)piperidine-4-carbonitrile Compound Summary. National Library of Medicine.[1][2] [Link](Note: Link directs to chemically related structures/salts for hazard verification).[1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.